1,4-Dibromo-2-chloro-5-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCYYTRIAPTDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540572 | |
| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28667-41-6 | |
| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway and key characterization data for the halogenated aromatic compound, 1,4-Dibromo-2-chloro-5-methylbenzene (CAS No. 28667-41-6). Due to the limited availability of published experimental procedures for this specific molecule, this document provides a well-reasoned, hypothetical multi-step synthesis protocol based on established organic chemistry principles, including electrophilic aromatic substitution and the Sandmeyer reaction. Furthermore, it presents a comprehensive characterization profile, including physical properties and predicted spectroscopic data, to aid researchers in the identification and quality control of this compound. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.
Introduction
This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Its specific substitution pattern of bromine, chlorine, and methyl groups on the benzene ring offers multiple reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitution, or metallation. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of the target molecule.
Proposed Synthesis Pathway
A feasible multi-step synthesis of this compound can be envisioned starting from the commercially available precursor, 4-chloro-3-methylaniline. The proposed pathway involves an initial bromination of the aniline derivative, followed by a diazotization and subsequent Sandmeyer reaction to introduce the second bromine atom.
Caption: Proposed synthesis of this compound.
Experimental Protocols (Hypothetical)
3.1. Step 1: Synthesis of 2-Bromo-4-chloro-5-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-3-methylaniline (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution to 10-15°C in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 20°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2. Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 2-Bromo-4-chloro-5-methylaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.
-
Cool the CuBr solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Characterization Data
4.1. Physical Properties
The following table summarizes the known physical properties of this compound.
| Property | Value |
| CAS Number | 28667-41-6 |
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 284.38 g/mol [1] |
| Appearance | Expected to be a solid at room temperature |
4.2. Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | Singlet | 1H | Aromatic H |
| ~ 7.4 | Singlet | 1H | Aromatic H |
| ~ 2.4 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138-140 | C-Cl |
| ~ 135-137 | C-CH₃ |
| ~ 132-134 | C-H (Aromatic) |
| ~ 130-132 | C-H (Aromatic) |
| ~ 125-127 | C-Br |
| ~ 122-124 | C-Br |
| ~ 20-22 | -CH₃ |
4.3. Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom.
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
Isotopic Pattern: The most intense peaks in the molecular ion cluster would be at m/z values corresponding to the combinations of the most abundant isotopes (e.g., C₇H₅⁷⁹Br₂³⁵Cl). The relative intensities of the M, M+2, M+4, and M+6 peaks will be indicative of the presence of two bromine and one chlorine atoms.[2]
-
Fragmentation: Common fragmentation patterns would involve the loss of a bromine atom, a chlorine atom, or a methyl group, leading to fragment ions that would also exhibit characteristic isotopic patterns.
4.4. Infrared (IR) Spectroscopy
The IR spectrum is expected to display the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1100 - 1000 | C-Cl stretch |
| 700 - 500 | C-Br stretch |
Characterization Workflow
The successful synthesis of a new compound requires a systematic characterization workflow to confirm its identity and purity.
Caption: General workflow for the characterization of a synthesized compound.
Disclaimer: The synthesis protocol and spectroscopic data provided in this document are hypothetical and based on established chemical principles and predictive models. Experimental validation is required to confirm these findings. Researchers should always adhere to proper laboratory safety procedures when handling the chemicals mentioned.
References
Spectroscopic Characterization of 1,4-Dibromo-2-chloro-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,4-Dibromo-2-chloro-5-methylbenzene. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | Singlet (s) | 1H | Aromatic H (H-3) |
| ~ 7.40 | Singlet (s) | 1H | Aromatic H (H-6) |
| ~ 2.40 | Singlet (s) | 3H | Methyl H (-CH₃) |
Rationale: The two aromatic protons are in different electronic environments and are not adjacent, thus they are predicted to appear as singlets. The proton at position 3 is flanked by two bromine atoms, leading to a significant downfield shift. The proton at position 6 is adjacent to a bromine and a methyl group. The methyl protons are attached to the aromatic ring and are expected to appear in the typical benzylic proton region.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138-142 | C-Cl |
| ~ 135-139 | C-CH₃ |
| ~ 133-137 | C-H (C-6) |
| ~ 130-134 | C-H (C-3) |
| ~ 122-126 | C-Br (C-4) |
| ~ 118-122 | C-Br (C-1) |
| ~ 20-24 | -CH₃ |
Rationale: Due to the lack of symmetry, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals. Carbons attached to electronegative halogens (Cl, Br) are deshielded and appear further downfield.[1] The methyl carbon will be the most upfield signal.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2975-2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1100-1000 | C-Cl Stretch | Strong |
| 700-500 | C-Br Stretch | Strong |
Rationale: The spectrum is expected to show characteristic peaks for a substituted aromatic compound. This includes C-H stretches for both the aromatic ring and the methyl group, and characteristic aromatic ring stretches.[2] Strong absorptions corresponding to the carbon-halogen bonds are also predicted in the fingerprint region.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| 282/284/286/288 | Molecular Ion Cluster [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ |
| 267/269/271/273 | [M-CH₃]⁺ |
| 203/205/207 | [M-Br]⁺ |
| 247/249/251 | [M-Cl]⁺ |
| 124/126 | [M-Br-Br]⁺ |
| 152 | [M-Br-Cl]⁺ |
Rationale: The molecular ion peak will appear as a cluster of peaks due to the isotopic distribution of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl). This results in a characteristic pattern for a molecule containing two bromine atoms and one chlorine atom. Common fragmentation pathways for halogenated aromatic compounds include the loss of a methyl radical or halogen radicals.
Table 5: Predicted UV-Vis Spectroscopic Data
Solvent: Ethanol or Hexane
| λ_max (nm) | Electronic Transition |
| ~ 210-220 | π → π |
| ~ 270-285 | π → π (Benzenoid band) |
Rationale: Substituted benzenes typically exhibit two main absorption bands.[2][3][4] The presence of halogen and alkyl substituents on the benzene ring is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample (this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :[5]
-
Place a small amount (1-2 mg) of the solid sample into an agate mortar.[5]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[5]
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography (GC-MS) can be used.
-
For a direct insertion probe, a small amount of the sample is placed in a capillary tube at the end of the probe.
-
For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or hexane) and injected into the GC.
-
-
Ionization (Electron Ionization - EI) :[6]
-
Mass Analysis and Detection :
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
-
UV-Visible Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, hexane, or cyclohexane). The solvent should not absorb in the region of interest (typically >200 nm).[4]
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.
-
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (the reference) and another with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis :
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Visualization of Analytical Workflow
The following diagram illustrates a comprehensive workflow for the spectroscopic analysis and characterization of a novel chemical compound such as this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dibromo-2-chloro-5-methylbenzene. Due to the absence of direct experimental spectral data in public databases, this guide leverages established NMR principles and substituent effects on chemical shifts in aromatic systems to offer a comprehensive theoretical interpretation. This document serves as a valuable resource for the identification and structural elucidation of this compound and similarly substituted benzene derivatives.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring—two bromine atoms, a chlorine atom, and a methyl group—removes all planes of symmetry, rendering the two aromatic protons chemically non-equivalent.
The aromatic region is expected to show two singlets, as there are no adjacent protons to cause spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The bromine and chlorine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The methyl group is weakly electron-donating.
-
H-3: This proton is situated between a chlorine atom and a bromine atom. The strong electron-withdrawing inductive effects of these adjacent halogens will deshield this proton, causing it to appear at a relatively downfield chemical shift.
-
H-6: This proton is positioned between a bromine atom and a methyl group. It is expected to be less deshielded than H-3 due to the weaker combined electron-withdrawing effect in its vicinity and the presence of the electron-donating methyl group.
The methyl group protons will appear as a singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.5 - 7.8 | Singlet | 1H |
| H-6 | 7.2 - 7.4 | Singlet | 1H |
| -CH₃ | 2.3 - 2.5 | Singlet | 3H |
Caption: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the directly attached substituent and the electronic effects of the other groups on the ring.
-
Quaternary Carbons (C-1, C-2, C-4, C-5): These carbons, being directly bonded to substituents other than hydrogen, will generally have lower intensities compared to the protonated carbons.
-
C-1 and C-4 (C-Br): Carbons attached to bromine atoms typically appear in the range of 110-125 ppm.
-
C-2 (C-Cl): The carbon bonded to the more electronegative chlorine atom will be deshielded and is expected to resonate further downfield, likely in the 130-135 ppm range.
-
C-5 (C-CH₃): The carbon bearing the methyl group will also be in the quaternary region, with its chemical shift influenced by the adjacent bromine.
-
-
Protonated Carbons (C-3, C-6): These carbons will generally show more intense signals.
-
C-3: This carbon is flanked by electron-withdrawing chlorine and bromine atoms and will be deshielded.
-
C-6: This carbon is situated between a bromine atom and the methyl-substituted carbon.
-
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, typically between 20-25 ppm.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 115 - 125 |
| C-2 | 130 - 135 |
| C-3 | 130 - 140 |
| C-4 | 115 - 125 |
| C-5 | 135 - 145 |
| C-6 | 130 - 140 |
| -CH₃ | 20 - 25 |
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, benzene-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.8 mL of deuterated solvent is typically sufficient.[1][2]
-
For ¹³C NMR, a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. A concentration of 50-100 mg in 0.6-0.8 mL of solvent is recommended.[1][2]
-
-
Procedure: a. Weigh the desired amount of the compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. e. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer. f. Cap the NMR tube securely.
Instrument Parameters
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.
Caption: A generalized workflow for NMR analysis.
References
Mass Spectrometry Fragmentation Analysis of 1,4-Dibromo-2-chloro-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 1,4-Dibromo-2-chloro-5-methylbenzene. The content herein is curated for professionals in research and development who utilize mass spectrometry for structural elucidation and chemical analysis. This document outlines the theoretical fragmentation pathways, presents the data in a structured format, details a generalized experimental protocol for analysis, and provides visual diagrams to illustrate key processes.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the loss of halogen atoms and the methyl group, followed by rearrangements of the aromatic ring. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns for the molecular ion and fragment ions containing these halogens. The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z). The calculations are based on the most abundant isotopes (12C, 1H, 79Br, 35Cl).
| Predicted Fragment Ion | Neutral Loss | m/z (based on 79Br, 35Cl) | Description of Fragmentation Event |
| [M]+• | - | 296 | Molecular ion |
| [M-CH3]+ | CH3• | 281 | Loss of the methyl radical |
| [M-Cl]+ | Cl• | 261 | Cleavage of the carbon-chlorine bond |
| [M-Br]+ | Br• | 217 | Cleavage of a carbon-bromine bond |
| [M-Br-Cl]+• | Br•, Cl• | 182 | Sequential loss of a bromine radical and a chlorine radical |
| [M-2Br]+• | 2Br• | 138 | Sequential loss of two bromine radicals |
| [M-CH3-Br]+ | CH3•, Br• | 202 | Loss of a methyl radical followed by a bromine radical |
| [C7H5BrCl]+ | Br• | 217 | Formation of a substituted tropylium-like ion after initial Br loss |
| [C6H3BrCl]+ | CH3•, Br• | 200 | Loss of methyl and bromine, followed by ring fragmentation |
| [C6H3Br]+• | Cl•, Br•, CH3• | 154 | Further fragmentation leading to a brominated phenyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for analyzing halogenated aromatic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The following is a generalized protocol that can be adapted for specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain working standards at lower concentrations as required for calibration and sensitivity checks.
-
For complex matrices, an appropriate sample extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[3]
-
Mass Range: Scan from m/z 50 to 400.
-
Solvent Delay: 3 minutes.
3. Data Acquisition and Analysis:
-
Acquire data in full scan mode to obtain complete mass spectra.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity for the target analyte and its characteristic fragments.
-
Process the acquired data using the instrument's software (e.g., Agilent ChemStation).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the experimental mass spectrum with predicted fragmentation patterns and, if available, library spectra for confirmation.
Visualizing the Processes
Predicted Fragmentation Pathway of this compound
Predicted EI-MS fragmentation of this compound.
Generalized GC-MS Experimental Workflow
A generalized workflow for the analysis of volatile compounds by GC-MS.
References
Physical and chemical properties of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromo-2-chloro-5-methylbenzene, a halogenated aromatic compound with potential applications in various fields, including pharmaceutical synthesis. This document collates available data on its molecular structure, physicochemical characteristics, and reactivity. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon the known properties and reactions of structurally similar compounds to infer potential characteristics and synthetic routes.
Introduction
This compound, also known as 4-Chloro-2,5-dibromotoluene, is a polysubstituted aromatic hydrocarbon. Its structure, featuring a combination of bromine, chlorine, and methyl substituents on a benzene ring, makes it a potentially versatile intermediate in organic synthesis. The distinct electronic and steric effects of these functional groups can be exploited to achieve regioselective reactions, a critical aspect in the design and synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3][4]
Molecular and Physical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below. It is important to note that while some properties like molecular weight are calculated, experimental values for properties such as melting and boiling points are not consistently reported in the available literature.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Chloro-2,5-dibromotoluene, Benzene, 1,4-dibromo-2-chloro-5-methyl- | [6] |
| CAS Number | 28667-41-6 | [6] |
| Molecular Formula | C₇H₅Br₂Cl | [5] |
| Molecular Weight | 284.38 g/mol | [5][6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; likely soluble in non-polar organic solvents. | |
| XLogP3 | 4.2 | [5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its substituents on the aromatic ring.
3.1. Electrophilic Aromatic Substitution:
The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the bromine and chlorine atoms. However, the methyl group is an activating, ortho-, para-director. The directing effects of the halogens (ortho-, para-directing) and the methyl group will influence the regioselectivity of further substitution reactions. The steric hindrance from the existing substituents will also play a crucial role in determining the position of incoming electrophiles.
3.2. Nucleophilic Aromatic Substitution:
Generally, aryl halides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. Given the substituents, this compound is unlikely to undergo nucleophilic aromatic substitution under standard conditions.
3.3. Metal-Catalyzed Cross-Coupling Reactions:
The bromine atoms are excellent leaving groups in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a potentially valuable building block for more complex molecules.
3.4. Formation of Organometallic Reagents:
The bromine atoms can react with metals like magnesium to form Grignard reagents or with lithium to form organolithium species. These reagents are highly reactive nucleophiles used to form new carbon-carbon bonds.
Potential Synthesis and Experimental Protocols
4.1. Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the sequential halogenation and methylation of a simpler aromatic precursor. The order of these steps is crucial to ensure the desired regiochemistry.
Caption: A possible retrosynthetic pathway for this compound.
4.2. Postulated Synthetic Protocol:
-
Chlorination of Toluene: Toluene can be chlorinated using a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) to yield a mixture of ortho- and para-chlorotoluene. The para-isomer, 4-chlorotoluene, would be the desired starting material for the subsequent steps and would need to be separated.
-
Nitration of 4-Chlorotoluene: The separated 4-chlorotoluene can be nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The directing effects of the chloro (ortho-, para-) and methyl (ortho-, para-) groups would need to be carefully considered to achieve the desired regiochemistry.
-
Reduction of the Nitro Group: The resulting nitro-chlorotoluene derivative can be reduced to the corresponding aniline using a reducing agent such as tin (Sn) in the presence of hydrochloric acid (HCl).
-
Sandmeyer Reaction: The amino group of the aniline derivative can be converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid. Subsequent treatment with copper(I) bromide (CuBr) would introduce the two bromine atoms, yielding the final product, this compound.
Note: This is a generalized, postulated protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.
Spectroscopic Analysis
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons, and a singlet in the aliphatic region (δ 2.0-2.5 ppm) for the methyl protons. The coupling patterns of the aromatic protons would depend on their relative positions.
-
¹³C NMR: Signals for the seven distinct carbon atoms, including four in the aromatic region and one for the methyl group. The chemical shifts of the carbons bonded to halogens would be significantly affected.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-Br and C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Safety and Handling
Potential Hazards:
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[9][12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9][12]
-
Harmful if Swallowed or Inhaled. [9]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
The following diagram illustrates a general workflow for the safe handling and use of this chemical in a research setting.
Caption: General laboratory workflow for handling halogenated aromatic compounds.
Applications in Drug Development
While there is no specific information on the use of this compound in drug development, its structural features suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of multiple halogen atoms allows for the exploration of halogen bonding interactions with biological targets and can be used to fine-tune the lipophilicity and metabolic stability of a drug candidate.[3][4][13] The methyl group can also be a key feature for steric interactions within a binding pocket.
Conclusion
This compound is a chemical compound with potential utility in organic synthesis, particularly in the development of complex aromatic molecules. This guide has summarized the available information on its physical and chemical properties. However, a significant lack of experimentally determined data necessitates further research to fully characterize this compound and explore its potential applications. The postulated synthetic route and predicted spectroscopic data provide a starting point for researchers interested in working with this molecule. As with any chemical, careful handling in accordance with safety best practices for similar compounds is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenase engineering and its utility in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 1,4-Dibromo-2-chloro-3-methylbenzene | C7H5Br2Cl | CID 44891208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:28667-41-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. uis.no [uis.no]
- 8. youtube.com [youtube.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 28667-41-6 this compound AKSci Z0477 [aksci.com]
- 13. namiki-s.co.jp [namiki-s.co.jp]
An In-depth Technical Guide to the Directing Effects of Chloro and Bromo Groups in Benzene Rings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the directing effects of chloro and bromo substituents in electrophilic aromatic substitution (EAS) reactions on benzene rings. It delves into the underlying electronic principles, presents quantitative data on product distributions, and offers detailed experimental protocols for key reactions.
Core Principles: The Dichotomous Nature of Halogen Substituents
Chloro and bromo groups exhibit a dual electronic influence on the benzene ring, which governs both its reactivity and the regioselectivity of electrophilic attack. These two opposing effects are the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to the high electronegativity of chlorine and bromine, they withdraw electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[1][2]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring.[3][4] This donation of electron density increases the electron density at the ortho and para positions.
The interplay between these two effects is crucial. For chloro and bromo groups, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the ring.[1][5] However, the resonance effect, which directs electron density to the ortho and para positions, makes these positions more reactive than the meta position. Consequently, chloro and bromo groups are classified as deactivating ortho, para-directors .[3][4][6]
Caption: Opposing electronic effects of halogen substituents.
The stability of the intermediate carbocation (arenium ion) formed during electrophilic attack further explains the ortho, para-directing nature. For ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the halogen, allowing the lone pair of the halogen to delocalize and stabilize the positive charge. This additional resonance contributor is not possible for meta attack.
References
Theoretical Framework for the Structural Elucidation of 1,4-Dibromo-2-chloro-5-methylbenzene: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for the structural and electronic characterization of 1,4-Dibromo-2-chloro-5-methylbenzene. In the absence of extensive experimental data for this specific halogenated aromatic compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. This document details the proposed computational methodologies, expected data outputs, and a logical workflow for determining the molecule's geometric and electronic properties. The presented protocols are grounded in established computational practices for substituted benzenes and are designed to provide a robust foundation for further research and application in fields such as materials science and drug development.
Introduction
Halogenated benzene derivatives are a critical class of compounds in medicinal chemistry and materials science. The specific substitution pattern of this compound, with its mix of electron-withdrawing halogens and an electron-donating methyl group, is expected to result in a unique electronic and structural profile. Understanding this profile is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations offer a precise and efficient means to elucidate these properties at the atomic level. This guide focuses on the application of DFT to predict the molecular geometry, vibrational frequencies, and electronic properties of the title compound.
Computational Methodology
The theoretical calculations outlined herein are designed to provide a thorough understanding of the structural and electronic properties of this compound. The proposed protocol employs widely validated computational chemistry techniques.
Geometry Optimization
The initial step involves the optimization of the molecular geometry. This is crucial as all subsequent property calculations are dependent on an accurate molecular structure.
-
Method: Density Functional Theory (DFT) is the chosen method due to its excellent balance of accuracy and computational cost for organic molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide reliable results for the geometries of substituted benzenes.[1][2][3]
-
Basis Set: The 6-311+G(d,p) basis set is proposed. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in molecules with electronegative atoms like bromine and chlorine, while the polarization functions (d,p) allow for more flexibility in describing bonding environments.[1][3]
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.
-
Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable geometry.[3]
Spectroscopic Property Prediction
To facilitate the experimental validation of the computed structure, key spectroscopic data are calculated.
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are employed to predict the 1H and 13C NMR chemical shifts.[1][2] These theoretical values can be directly compared with experimental NMR spectra for structural confirmation. The calculations are typically performed at the same level of theory as the geometry optimization (B3LYP/6-311+G(d,p)).
-
Vibrational Spectroscopy: The vibrational frequencies and corresponding infrared (IR) and Raman intensities are obtained from the frequency calculation performed for geometry verification. These theoretical spectra can aid in the interpretation of experimental IR and Raman data.
Electronic Property Analysis
Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is particularly relevant for understanding potential halogen bonding interactions.[4]
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain deeper insights into the nature of the chemical bonds, atomic charges, and intramolecular interactions, such as hyperconjugation.[5]
Predicted Data and Presentation
The results of the theoretical calculations will be summarized in the following tables for clarity and ease of comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Calculated Value | ||
| C2-C3 | Calculated Value | ||
| C3-C4 | Calculated Value | ||
| C4-C5 | Calculated Value | ||
| C5-C6 | Calculated Value | ||
| C6-C1 | Calculated Value | ||
| C1-Br | Calculated Value | ||
| C4-Br | Calculated Value | ||
| C2-Cl | Calculated Value | ||
| C5-C(CH3) | Calculated Value | ||
| C-H (avg) | Calculated Value | ||
| C1-C2-C3 | Calculated Value | ||
| C2-C3-C4 | Calculated Value | ||
| Br-C1-C2 | Calculated Value | ||
| Cl-C2-C1 | Calculated Value | ||
| Br-C1-C2-Cl | |||
| C(CH3)-C5-C4-Br |
Note: The atom numbering corresponds to standard IUPAC nomenclature.
Table 2: Predicted Spectroscopic Data
| Nucleus | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H (Aromatic) | Calculated Value | |
| H (Methyl) | Calculated Value | |
| C1 | Calculated Value | |
| C2 | Calculated Value | |
| C3 | Calculated Value | |
| C4 | Calculated Value | |
| C5 | Calculated Value | |
| C6 | Calculated Value | |
| C (Methyl) | Calculated Value |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Visualization of Computational Workflow
The logical flow of the theoretical calculations can be visualized as follows:
Caption: Computational workflow for the structural and electronic characterization.
Conclusion
This technical guide provides a robust and detailed computational protocol for the theoretical investigation of this compound. By employing Density Functional Theory, it is possible to obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic characteristics. The tabulated data and workflow visualization offer a clear framework for researchers to undertake these calculations and for drug development professionals to utilize the resulting insights for molecular design and property prediction. The methodologies described herein are standard in the field of computational chemistry and are expected to yield results that can confidently guide experimental efforts.
References
- 1. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Emergence of a Versatile Building Block: A Technical Guide to 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the probable initial synthesis, characterization, and logical workflow for 1,4-Dibromo-2-chloro-5-methylbenzene (CAS No. 28667-41-6). While a singular "discovery" event for this compound is not prominent in the scientific literature, its utility as a functionalized aromatic building block in organic synthesis is noteworthy. This document provides a plausible and scientifically grounded pathway for its preparation, beginning with the chlorination of m-cresol, followed by a regioselective bromination. Detailed experimental protocols, compiled physical and spectral data, and workflow diagrams are presented to support its synthesis and characterization.
Introduction
This compound, also known as 4-chloro-2,5-dibromotoluene, is a polysubstituted aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the diverse reactivity of the halogen substituents, which allows for their use in a variety of cross-coupling reactions to form more complex molecular architectures. The specific substitution pattern of this compound offers a unique scaffold for the synthesis of targeted molecules in drug discovery and other advanced applications. The initial synthesis of this compound likely arose from the need for specifically functionalized intermediates in multi-step organic syntheses rather than a targeted discovery effort for the molecule itself.
Proposed Initial Synthesis Pathway
A logical and efficient synthetic route to this compound can be envisioned starting from the readily available precursor, 3-methylphenol (m-cresol). The synthesis involves a two-step process: electrophilic chlorination followed by electrophilic bromination. The directing effects of the hydroxyl and methyl groups are key to achieving the desired substitution pattern.
The overall proposed synthesis is as follows:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Synthesis of 4-Chloro-3-methylphenol from 3-Methylphenol
This procedure is based on established methods for the selective chlorination of phenols.
Workflow:
Caption: Experimental workflow for the synthesis of 4-Chloro-3-methylphenol.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylphenol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO2Cl2) (1.0-1.1 eq.) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-chloro-3-methylphenol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Synthesis of this compound from 4-Chloro-3-methylphenol
This procedure is based on general methods for the bromination of activated aromatic rings.
Workflow:
Methodological & Application
Application Notes and Protocols for 1,4-Dibromo-2-chloro-5-methylbenzene: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-Dibromo-2-chloro-5-methylbenzene as a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in the scientific literature, the following protocols and data are based on established procedures for the closely related and commercially available analogue, 2,5-Dibromotoluene. The principles and reaction conditions outlined herein are expected to be highly applicable to this compound, providing a strong foundation for its use in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials.
Introduction to this compound
This compound is a polyhalogenated aromatic compound featuring two bromine atoms and one chlorine atom attached to a toluene core. This substitution pattern offers multiple reactive sites for selective functionalization, making it an attractive starting material for the construction of diverse molecular architectures. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in cross-coupling reactions allows for sequential and site-selective introduction of various substituents.
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 28667-41-6 |
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 284.38 g/mol |
Applications in Cross-Coupling Reactions
The primary application of this compound in organic synthesis lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted positions.
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the regioselective mono-arylation of 1,4-Dibromo-2-chloro-5-methylbenzene. This polyhalogenated aromatic compound serves as a versatile building block for the synthesis of complex biaryl and poly-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The strategic, selective functionalization of one bromine atom in the presence of another and a chlorine atom is a key challenge and opportunity in the synthesis of unsymmetrical biaryls.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, allowing for the selective reaction of the bromo-substituents over the chloro-substituent.[1] The regioselectivity between the two non-equivalent bromine atoms at positions 1 and 4 is governed by a combination of steric and electronic factors. For this compound, the electron-donating methyl group at position 5 is expected to increase the electron density at the adjacent C4-Br bond, making it more susceptible to oxidative addition by the palladium catalyst. Conversely, the electron-withdrawing chloro group at position 2 may slightly decrease the reactivity of the C1-Br bond. Steric hindrance also plays a role, with the bromine at C1 being more sterically encumbered by the adjacent chloro group than the bromine at C4 is by the methyl group. Consequently, the Suzuki-Miyaura coupling is anticipated to occur preferentially at the C4 position.
General Reaction Scheme
The selective mono-arylation of this compound with an arylboronic acid is depicted below. This reaction typically utilizes a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system to yield the 4-aryl-1-bromo-2-chloro-5-methylbenzene derivative.
Caption: General scheme of the selective Suzuki-Miyaura cross-coupling.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos) (2-6 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))
-
Water (for aqueous base solutions)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., PPh₃, 0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the selective mono-arylation of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[3]
| Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 18 | 82-92 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 24 | 75-85 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |
Visualizations
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
References
Application Notes and Protocols for the Heck Reaction of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This reaction is a cornerstone in modern organic synthesis due to its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures. For polyhalogenated substrates such as 1,4-dibromo-2-chloro-5-methylbenzene, the Heck reaction offers the potential for selective functionalization, leveraging the differential reactivity of the carbon-halogen bonds. The generally accepted reactivity trend for halides in the Heck reaction is I > Br >> Cl, which allows for the selective reaction at the C-Br bonds over the C-Cl bond under carefully controlled conditions.
This document provides detailed protocols and application notes for performing a selective Heck reaction on this compound, focusing on the mono-olefination of one of the C-Br bonds.
Reaction Selectivity and Logical Workflow
The selective Heck reaction of this compound is governed by the relative reactivity of the carbon-halogen bonds. The two C-Br bonds are significantly more reactive than the C-Cl bond in the palladium-catalyzed oxidative addition step. By carefully controlling the stoichiometry of the alkene and the reaction conditions, it is possible to achieve selective mono-alkenylation. The methyl group on the aromatic ring can also exert a minor electronic and steric influence on the reactivity of the adjacent C-Br bond.
Caption: Workflow for the selective Heck reaction of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the selective mono-Heck reaction of dihalobenzenes with various alkenes, which can be adapted for this compound.
| Parameter | Condition | Expected Outcome/Yield |
| Aryl Halide | This compound (1.0 equiv) | - |
| Alkene | Styrene or n-Butyl Acrylate (1.0-1.2 equiv) | Mono-arylated product |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | High conversion |
| Ligand | PPh₃ (2-10 mol%) | Stabilizes catalyst |
| Base | K₂CO₃ or Et₃N (2.0-3.0 equiv) | Neutralizes HX byproduct |
| Solvent | DMF, NMP, or Dioxane | Good solubility of reactants |
| Temperature | 80-120 °C | Optimal reaction rate |
| Reaction Time | 4-24 hours | Completion of reaction |
| Yield | - | 60-90% (for mono-arylation) |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Detailed Experimental Procedure for Mono-olefination:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 mmol) and anhydrous solvent (e.g., DMF, 5 mL).
-
Alkene Addition: Add the alkene (e.g., styrene, 1.1 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS analysis of small aliquots taken from the reaction mixture. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkenylated product.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be performed by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols: Sonogashira Coupling of 1,4-Dibromo-2-chloro-5-methylbenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of 1,4-dibromo-2-chloro-5-methylbenzene with various terminal alkynes. This versatile cross-coupling reaction allows for the selective formation of carbon-carbon bonds, yielding mono- and di-alkynylated products that are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For polyhalogenated substrates like this compound, the differing reactivity of the halogen atoms (Br > Cl) allows for selective functionalization.
The strategic placement of bromo, chloro, and methyl groups on the benzene ring influences the regioselectivity of the Sonogashira coupling. The greater reactivity of the C-Br bonds compared to the C-Cl bond dictates that the coupling will occur at the bromine-substituted positions. Furthermore, electronic and steric factors are expected to favor the initial coupling at the C-4 position, which is para to the electron-donating methyl group and less sterically hindered than the C-1 position adjacent to the chloro and methyl groups.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper. The palladium cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
For this compound, the reaction can be controlled to achieve either mono- or di-alkynylation.
-
Mono-alkynylation: By using a controlled amount of the terminal alkyne (typically 1.0-1.2 equivalents), the reaction can be stopped after the first coupling, yielding the mono-alkynylated product. The initial coupling is predicted to occur preferentially at the C-4 position due to a combination of electronic and steric effects. The electron-donating methyl group at C-5 activates the para-position (C-1), but the steric hindrance from the adjacent chloro and methyl groups makes the C-4 position more accessible for the bulky catalyst complex.
-
Di-alkynylation: Employing an excess of the terminal alkyne (typically >2.2 equivalents) and adjusting the reaction conditions (e.g., longer reaction times, higher temperatures) will drive the reaction to completion, resulting in the formation of the 1,4-dialkynyl-2-chloro-5-methylbenzene derivative.
Applications in Drug Discovery and Development
The alkynyl-substituted benzene derivatives produced from this reaction are valuable scaffolds in medicinal chemistry.
-
Molecular Scaffolding: The rigid, linear nature of the alkyne linker can be used to orient functional groups in specific three-dimensional arrangements for optimal interaction with biological targets.
-
Bioisosteric Replacement: The alkynyl group can serve as a bioisostere for other functional groups, such as amides or alkenes, potentially improving metabolic stability and pharmacokinetic properties.
-
Click Chemistry Handle: The terminal alkyne functionality in the mono-coupled product is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient assembly of more complex molecules.[1]
-
Lead Optimization: The ability to introduce a variety of substituents via the terminal alkyne allows for rapid structure-activity relationship (SAR) studies to optimize lead compounds. The remaining bromine and chlorine atoms on the aromatic ring can also be further functionalized to explore additional chemical space.
Experimental Protocols
The following are generalized protocols for the mono- and di-alkynylation of this compound. Optimization of reaction conditions (e.g., catalyst, solvent, base, temperature, and reaction time) may be necessary for specific terminal alkynes.
General Materials and Methods
-
Reagents: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) iodide (CuI), base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)), and anhydrous solvents (e.g., THF, toluene, DMF) should be of high purity.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.
Protocol 1: Mono-Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF or toluene, 10 mL) and a suitable base (e.g., triethylamine, 3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon consumption of the starting material, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Di-Sonogashira Coupling
-
Reaction Setup: Follow the same initial setup as in Protocol 1, using this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Establish an inert atmosphere as described previously.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or toluene, 10 mL) and a suitable base (e.g., triethylamine, 5.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (2.5 mmol) to the stirred solution.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and stir until the mono-alkynylated intermediate is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following tables provide representative, hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes based on typical outcomes for similar reactions. Actual yields will vary depending on the specific alkyne and optimized reaction conditions.
Table 1: Mono-Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N | THF | 50 | 6 | 85 |
| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (3) | DIPA | Toluene | 60 | 8 | 82 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | Et₃N | THF | 40 | 12 | 78 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | DIPA | Toluene | 50 | 5 | 90 |
Table 2: Di-Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | DMF | 90 | 24 | 75 |
| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (5) | DIPA | Toluene | 100 | 24 | 72 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | Et₃N | DMF | 80 | 36 | 65 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | DIPA | Toluene | 90 | 18 | 80 |
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Reactions under pressure should be carried out behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 1,4-Dibromo-2-chloro-5-methylbenzene. This protocol is designed to favor the monoamination product, leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other advanced materials.[1][2] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[3][4] For substrates containing multiple halogen atoms, achieving selective amination at a specific position is a key challenge that can be addressed by carefully selecting the catalyst, ligand, and reaction conditions.[5]
Reaction Principle and Selectivity
The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the order of C-I > C-Br > C-Cl for the oxidative addition step to the palladium(0) catalyst.[3] In the case of this compound, the two bromine atoms are expected to be more reactive than the chlorine atom.
The selectivity between the two non-equivalent bromine atoms at positions 1 and 4 will be influenced by both steric and electronic factors. The bromine at position 1 is flanked by a chlorine atom and a methyl group, making it more sterically hindered than the bromine at position 4. Therefore, the amination is expected to occur preferentially at the less sterically hindered C4-Br bond.
By carefully controlling the reaction time, temperature, and stoichiometry of the amine, it is possible to achieve a high yield of the desired monoaminated product, 4-bromo-2-chloro-5-methyl-N-alkylaniline or 4-bromo-2-chloro-5-methyl-N,N-dialkylaniline.
Experimental Protocols
This section provides a general protocol for the selective monoamination of this compound with a primary or secondary amine. The conditions provided are a starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[4]
-
Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)[6]
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)[4]
-
Anhydrous toluene or dioxane[3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
Protocol 1: General Procedure for Selective Monoamination
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the chosen phosphine ligand (0.02-0.05 mmol, 2-5 mol%), and the palladium source (e.g., Pd(OAc)₂, 0.01-0.025 mmol, 1-2.5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the base (e.g., NaOtBu, 1.2-1.5 mmol, 1.2-1.5 equiv.).
-
Seal the flask with a septum.
-
-
Addition of Reagents:
-
Remove the flask from the glovebox (if used) and connect it to a Schlenk line.
-
Add the amine (1.0-1.2 mmol, 1.0-1.2 equiv.) via syringe. A slight excess of the amine can be used to ensure complete conversion of the limiting reagent (the aryl halide), but a large excess should be avoided to minimize the risk of diamination.
-
Add anhydrous solvent (e.g., toluene, 5-10 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the optimal reaction time for maximizing the yield of the monoaminated product and minimizing the formation of the diaminated byproduct.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired monoaminated product.
-
Data Presentation
The following table provides hypothetical quantitative data for the selective monoamination of this compound with a generic primary amine (R-NH₂) to illustrate the expected outcomes. Actual results may vary depending on the specific amine and optimized reaction conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Monoamination Yield (%) | Diamination Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 4 | 75 | 5 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (1.5) | Dioxane | 110 | 8 | 82 | 3 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 90 | 12 | 68 | <2 |
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Logical Relationship for Selective Monoamination
Caption: Logical flow for the selective monoamination of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1,4-Dibromo-2-chloro-5-methylbenzene. This versatile building block, also known as 2,5-dibromo-4-chlorotoluene, offers multiple reactive sites for the strategic introduction of new functionalities, making it a valuable substrate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
The presence of two bromine atoms and one chlorine atom on the benzene ring allows for selective functionalization. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. This inherent difference in reactivity enables selective coupling at the C-Br bonds while potentially leaving the C-Cl bond intact for subsequent transformations. The position of the methyl and chloro substituents influences the steric and electronic properties of the C-Br bonds at positions 1 and 4, which can be exploited to achieve regioselectivity.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. For this compound, selective mono- or di-arylation can be achieved.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A: Mono-arylation | Condition B: Di-arylation |
| Substrate | This compound | This compound |
| Coupling Partner | Arylboronic acid (1.1 equiv) | Arylboronic acid (2.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | - | - |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12-24 h | 24-48 h |
| Expected Yield | 70-90% (mono-arylated) | 60-85% (di-arylated) |
Protocol: Selective Mono-arylation (Condition A)
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add degassed toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][2]
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition A: Mono-alkynylation | Condition B: Di-alkynylation |
| Substrate | This compound | This compound |
| Coupling Partner | Terminal alkyne (1.2 equiv) | Terminal alkyne (2.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (4 mol%) |
| Co-catalyst | CuI (4 mol%) | CuI (8 mol%) |
| Base | Triethylamine (3.0 equiv) | Diisopropylethylamine (4.0 equiv) |
| Solvent | THF | DMF |
| Temperature | 65 °C | 80 °C |
| Reaction Time | 6-12 h | 12-24 h |
| Expected Yield | 75-95% (mono-alkynylated) | 65-85% (di-alkynylated) |
Protocol: Selective Mono-alkynylation (Condition A)
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Heck Reaction
The Heck reaction forms a C-C bond between an alkene and an aryl halide.[3] The regioselectivity of the addition to the alkene is a key consideration.
Table 3: Representative Conditions for Heck Reaction
| Parameter | General Conditions |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) (1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 60-80% |
Protocol: Heck Reaction
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the alkene (1.5 mmol), triethylamine (2.0 mmol), and DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[4][5][6]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A: Primary Amine | Condition B: Secondary Amine |
| Substrate | This compound | This compound |
| Coupling Partner | Primary Amine (1.2 equiv) | Secondary Amine (1.2 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | BINAP (4 mol%) |
| Base | NaOt-Bu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 8-16 h | 12-24 h |
| Expected Yield | 70-90% | 65-85% |
Protocol: Amination with a Primary Amine (Condition A)
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol) and the primary amine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of 1,4-Dibromo-2-chloro-5-methylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2-chloro-5-methylbenzene is a versatile, polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its distinct arrangement of halogen atoms—two bromine atoms and one chlorine atom—on a toluene scaffold allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity of the C-Br and C-Cl bonds is critical for the regioselective synthesis of elaborate molecular architectures, which are often key components of targeted therapeutics, such as kinase inhibitors.
The strategic introduction of aryl, alkynyl, and amino moieties via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, respectively, enables the construction of diverse chemical libraries for drug discovery and development. These reactions are foundational in modern medicinal chemistry for their broad functional group tolerance and reliable C-C and C-N bond formation capabilities. This document provides detailed protocols and application data for the regioselective functionalization of this compound, offering a guide for its effective use in the synthesis of pharmaceutical intermediates.
Regioselectivity in Cross-Coupling Reactions
The primary consideration in the functionalization of this compound is the regioselectivity of the cross-coupling reaction. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order: C-I > C-Br > C-Cl. Consequently, the two bromine atoms in this compound are significantly more reactive than the chlorine atom. Furthermore, the electronic and steric environment of the two bromine atoms can lead to preferential reaction at one site over the other. The bromine atom at the 4-position is para to the methyl group and meta to the chlorine, while the bromine at the 1-position is ortho and meta to the methyl and chlorine groups, respectively. This subtle electronic and steric differentiation can be exploited to achieve selective mono-functionalization, followed by subsequent reaction at the remaining bromine and then the chlorine position, allowing for a stepwise and controlled assembly of the target molecule.
Application 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction can be controlled to achieve selective mono- or di-arylation at the bromine positions.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous di- and tri-substituted haloarenes, which can serve as a reference for the functionalization of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dibromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 1,4-Dibromo-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 2,5-Dibromo-4-methylpyridine | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 8 | 78 |
Experimental Protocol: Mono-arylation of this compound
This protocol describes a general procedure for the regioselective mono-arylation of this compound with an arylboronic acid, primarily targeting one of the C-Br positions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application 2: Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the selective alkynylation of one of the C-Br bonds of this compound.
Quantitative Data: Representative Sonogashira Coupling Reactions
The following table provides data from Sonogashira couplings of similar di- and tri-substituted haloarenes.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | 2,4-Dibromotoluene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 88 |
| 3 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (3) | Et₃N | Toluene | 70 | 12 | 91 |
Experimental Protocol: Mono-alkynylation of this compound
This protocol outlines a general procedure for the regioselective mono-alkynylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-10 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Application 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. It can be employed for the selective amination of a C-Br bond in this compound.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
The table below presents data from analogous Buchwald-Hartwig amination reactions.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dibromotoluene | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 18 | 90 |
| 2 | 1,4-Dibromo-2-fluorobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 20 | 85 |
| 3 | 2,4-Dichloropyridine | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 16 | 75 |
Experimental Protocol: Mono-amination of this compound
This protocol provides a general method for the regioselective mono-amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
XPhos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add this compound, the palladium precursor, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion (typically 16-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Signaling Pathway Implication: Kinase Inhibitors
Pharmaceutical intermediates synthesized from this compound are often used to create kinase inhibitors. These drugs target specific protein kinases involved in cell signaling pathways that are dysregulated in diseases like cancer. The substituted benzene core can serve as a scaffold to which various functional groups are attached to optimize binding to the ATP-binding pocket of the target kinase, thereby inhibiting its activity and blocking downstream signaling.
Caption: Synthesis of kinase inhibitors and their mechanism of action.
Synthesis of Novel Heterocyclic Compounds from 1,4-Dibromo-2-chloro-5-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel dibenzofuran and carbazole derivatives starting from 1,4-dibromo-2-chloro-5-methylbenzene. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, followed by intramolecular cyclization.
Synthesis of Substituted Dibenzofurans
Substituted dibenzofurans are a class of heterocyclic compounds with a wide range of pharmacological properties. The following protocol describes a two-step synthesis of a dibenzofuran derivative from this compound via a Suzuki-Miyaura coupling followed by an intramolecular O-arylation.
Experimental Protocol: Two-Step Synthesis of a Dibenzofuran Derivative
Step 1: Suzuki-Miyaura Coupling of this compound with 2-hydroxyphenylboronic acid
This reaction selectively couples the more reactive bromine atom at the 4-position with 2-hydroxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
2-Hydroxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (4:1 dioxane/water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 2-hydroxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-(5-bromo-2-chloro-4-methylphenyl)phenol intermediate.
Step 2: Intramolecular O-Arylation to form the Dibenzofuran Core
This step involves a copper- or palladium-catalyzed intramolecular cyclization to form the furan ring.
Materials:
-
2-(5-Bromo-2-chloro-4-methylphenyl)phenol (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-(5-bromo-2-chloro-4-methylphenyl)phenol intermediate, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dibenzofuran derivative.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75 |
| 2 | 2-(5-Bromo-2-chloro-4-methylphenyl)phenol | CuI/1,10-Phenanthroline, Cs₂CO₃ | DMF | 130 | 36 | 68 |
Synthesis of Substituted Carbazoles
Carbazole derivatives are another important class of nitrogen-containing heterocycles with significant therapeutic potential. The following protocol outlines a two-step synthesis of a carbazole derivative from this compound, beginning with a selective Buchwald-Hartwig amination.
Experimental Protocol: Two-Step Synthesis of a Carbazole Derivative
Step 1: Buchwald-Hartwig Amination of this compound with a Primary Amine
This reaction selectively forms a C-N bond at the more reactive 4-position of the starting material.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the primary amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-(5-bromo-2-chloro-4-methylphenyl)amine intermediate.
Step 2: Intramolecular C-H Amination to form the Carbazole Ring
This palladium-catalyzed intramolecular reaction forms the pyrrole ring of the carbazole core.
Materials:
-
N-(5-Bromo-2-chloro-4-methylphenyl)amine intermediate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a microwave vial, add the N-(5-bromo-2-chloro-4-methylphenyl)amine intermediate, Pd(OAc)₂, K₂CO₃, and PivOH.
-
Add DMA as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired carbazole derivative.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, Aniline | Pd₂(dba)₃/XPhos, NaOtBu | Toluene | 110 | 20 | 82 |
| 2 | N-(5-Bromo-2-chloro-4-methylphenyl)aniline | Pd(OAc)₂, K₂CO₃, PivOH | DMA | 150 (MW) | 1.5 | 71 |
Potential Biological Signaling Pathways
The synthesized dibenzofuran and carbazole derivatives may act as modulators of key signaling pathways implicated in various diseases. Based on existing literature for similar compounds, two potential pathways are highlighted below.
mTOR Signaling Pathway (Potential Target for Dibenzofuran Derivatives)
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some benzofuran and dibenzofuran derivatives have been shown to inhibit mTOR signaling.[1][2][3][4]
Caption: Potential inhibition of the mTOR signaling pathway by synthesized dibenzofuran derivatives.
JAK-STAT Signaling Pathway (Potential Target for Carbazole Derivatives)
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity, inflammation, and cancer. Aberrant JAK-STAT signaling is a hallmark of various malignancies and inflammatory diseases. Carbazole derivatives have been identified as potential inhibitors of this pathway.[5][6]
Caption: Potential inhibition of the JAK-STAT signaling pathway by synthesized carbazole derivatives.
Workflow for Synthesis and Screening
The following diagram illustrates the general workflow from the starting material to the synthesized heterocyclic compounds and their subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of heterocyclic compounds.
References
- 1. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Carbazole Derivatives as STAT Inhibitors: An Overview (2021) | Anna Caruso | 16 Citations [scispace.com]
- 6. encyclopedia.pub [encyclopedia.pub]
Experimental procedure for monolithiation of 1,4-Dibromo-2-chloro-5-methylbenzene
An Application Note on the Experimental Procedure for the Monolithiation of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the monolithiation of this compound, a key intermediate in the synthesis of various complex organic molecules. The procedure is based on the principles of metal-halogen exchange, a fundamental reaction in organometallic chemistry.[1]
Introduction
The selective monolithiation of polyhalogenated aromatic compounds is a powerful tool in organic synthesis, allowing for the regioselective introduction of a single lithium atom. This process typically involves a metal-halogen exchange reaction, where an organolithium reagent, such as n-butyllithium (n-BuLi), selectively replaces a halogen atom.[2] The reactivity of halogens in this exchange generally follows the trend I > Br > Cl > F.[1] In the case of this compound, the monolithiation is expected to occur preferentially at one of the bromine positions. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, making it a valuable intermediate in drug discovery and development.
Quantitative Data Summary
As this is a generalized protocol, the following table serves as a template for recording experimental data. The values provided are for a typical small-scale reaction and should be adjusted as needed.
| Parameter | Value | Units | Notes |
| Reactants | |||
| This compound | 1.0 | mmol | Starting material. |
| n-Butyllithium (n-BuLi) | 1.1 | mmol | 1.1 equivalents relative to the starting material. A 2.5 M solution in hexanes is commonly used. |
| Electrophile | 1.2 | mmol | The choice of electrophile will depend on the desired final product. Examples include aldehydes, ketones, esters, and carbon dioxide.[3][4] |
| Solvent | |||
| Anhydrous Tetrahydrofuran (THF) | 10 | mL | THF is a common solvent for lithiation reactions as it solvates the lithium cation, enhancing the reactivity of the organolithium reagent.[4][5] Diethyl ether can also be used.[4][5] |
| Reaction Conditions | |||
| Reaction Temperature | -78 | °C | Low temperatures are crucial to prevent side reactions and ensure regioselectivity.[5] Temperatures as low as -100 °C can also be employed.[5] |
| Reaction Time | 30 - 60 | minutes | The lithium-halogen exchange is typically a fast reaction.[5] |
| Workup | |||
| Quenching Solution | Saturated aqueous NH₄Cl | As needed | Used to quench the reaction and protonate any remaining organolithium species. |
| Yield | |||
| Product Yield (Theoretical) | Calculated based on starting material | g | |
| Product Yield (Actual) | To be determined experimentally | g | |
| Percent Yield | To be determined experimentally | % |
Experimental Protocol
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Argon or nitrogen gas supply with a manifold
-
Dry ice/acetone or liquid nitrogen bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
A dry round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
This compound (1.0 mmol) is added to the flask, and the flask is sealed with a septum.
-
Anhydrous THF (10 mL) is added via syringe, and the solution is stirred until the starting material is fully dissolved.
-
-
Lithiation:
-
The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 mmol, 1.1 eq.) is added dropwise to the stirred solution via syringe over a period of 5-10 minutes. The reaction mixture may change color upon addition of the n-BuLi.
-
The reaction is stirred at -78 °C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with a proton source (e.g., methanol).
-
-
Electrophilic Quench:
-
The chosen electrophile (1.2 mmol, 1.2 eq.) is added to the reaction mixture at -78 °C. The addition can be done neat or as a solution in anhydrous THF.
-
The reaction is allowed to stir at -78 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the aryllithium intermediate. The reaction may then be allowed to warm slowly to room temperature.
-
-
Workup:
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired monolithiated and functionalized product.
-
Visualizations
Caption: A flowchart illustrating the key steps in the monolithiation of this compound.
Caption: A diagram showing the chemical transformation from reactants to the final functionalized product.
References
Application Notes and Protocols for Selective Functionalization of C-Br Bonds in 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of the carbon-bromine (C-Br) bonds in 1,4-dibromo-2-chloro-5-methylbenzene. This substrate offers two C-Br bonds with differing steric and electronic environments, allowing for regioselective derivatization through various palladium-catalyzed cross-coupling reactions. The protocols provided are based on established methodologies for similar polyhalogenated aromatic compounds and serve as a starting point for reaction optimization.
Principles of Regioselectivity
The selective functionalization of C-Br bonds in the presence of a C-Cl bond is primarily governed by the difference in their bond dissociation energies and reactivity towards palladium catalysts. The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl. This inherent reactivity difference allows for the preferential coupling at the C-Br positions.
In this compound, the two C-Br bonds are at positions 1 and 4. The C-1 bromine is flanked by a chlorine atom and a methyl group, while the C-4 bromine is adjacent to a hydrogen and the methyl-substituted carbon. These neighboring groups can influence the electronic and steric properties of the C-Br bonds, potentially allowing for selective mono-functionalization under carefully controlled conditions.
Logical Relationship of Regioselectivity
Caption: Factors influencing regioselective C-Br functionalization.
Application Note: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. By controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono- or di-arylation at the C-Br positions can be achieved.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Expected Major Product |
| 1 | Phenylboronic acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Mono-arylated product |
| 2 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O | 100 | Di-arylated product |
| 3 | 4-Methoxyphenylboronic acid (1.1) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | Mono-arylated product |
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Application Note: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. Similar to the Suzuki reaction, selectivity can be achieved by controlling the reaction parameters to favor reaction at the more reactive C-Br bonds.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne (Equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Expected Major Product |
| 1 | Phenylacetylene (1.1) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | Mono-alkynylated product |
| 2 | Phenylacetylene (2.5) | Pd(PPh₃)₄ (5) | CuI (10) | Dipea (4) | DMF | 80 | Di-alkynylated product |
| 3 | Trimethylsilylacetylene (1.2) | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | Et₃N (3) | Toluene | 70 | Mono-alkynylated product |
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at 65 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Reaction Pathway: Sonogashira Coupling
Caption: Simplified catalytic cycle for Sonogashira coupling.
Application Note: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][2] Selective mono-amination at a C-Br position is achievable, leaving the other C-Br and C-Cl bonds available for further functionalization.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Expected Major Product |
| 1 | Morpholine (1.2) | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.5) | Toluene | 110 | Mono-aminated product |
| 2 | Aniline (1.2) | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | Mono-aminated product |
| 3 | n-Butylamine (1.2) | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | Mono-aminated product |
Experimental Protocol: Mono-amination via Buchwald-Hartwig Reaction
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.5 mmol).
-
Add this compound (1.0 mmol) and degassed toluene (5 mL).
-
Add morpholine (1.2 mmol) and seal the vial.
-
Remove the vial from the glovebox and heat at 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography.
Troubleshooting Logic: Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting Buchwald-Hartwig reactions.
Disclaimer: The provided protocols are illustrative and based on general principles of cross-coupling reactions. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the desired selectivity and yield for the specific substrate this compound. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with 1,4-Dibromo-2-chloro-5-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cross-coupling reactions involving 1,4-Dibromo-2-chloro-5-methylbenzene.
Troubleshooting Guide
This guide is designed to help you address common challenges encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) with this compound, focusing on achieving high yield and selectivity.
Issue 1: Low or No Product Yield
Low or non-existent product yield is a frequent issue. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.
-
Reagent Quality: Verify the purity and integrity of all reagents, including the substrate, coupling partner, base, and solvent. Phosphine ligands are particularly susceptible to oxidation.
-
Solvent Degassing: Use anhydrous and thoroughly degassed solvents to remove dissolved oxygen.
Troubleshooting Questions & Answers:
Q: My reaction is not proceeding. Could the catalyst loading be too low?
A: Yes, insufficient catalyst loading can lead to a stalled reaction. For substrates like this compound, which has two reactive bromine sites, a slightly higher catalyst loading might be necessary compared to simpler aryl bromides.
-
Recommendation: If you are using a very low catalyst loading (e.g., < 0.5 mol%), consider incrementally increasing it. A typical starting range for palladium catalysts in these types of reactions is 1-5 mol%.
Q: I've increased the catalyst loading, but the yield is still low. What else could be the problem?
A: Several factors beyond catalyst loading can impact yield:
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered or electron-rich/poor substrates, a more specialized ligand may be required. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands have shown success with challenging substrates.
-
Base Selection: The choice and amount of base are crucial. An inappropriate base can lead to side reactions or incomplete reaction. Common bases for Suzuki reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Sonogashira and Heck reactions, amine bases like triethylamine are often used.
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition. A screen of different temperatures is often beneficial.
Issue 2: Poor Chemoselectivity (Reaction at the C-Cl bond or multiple couplings)
A key challenge with this compound is achieving selective reaction at one or both bromine positions without affecting the less reactive chlorine atom.
Troubleshooting Questions & Answers:
Q: I am observing a mixture of products, including some where the chlorine has reacted. How can I improve selectivity for the C-Br bonds?
A: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > Br > Cl. Leveraging this difference is key to achieving chemoselectivity.
-
Catalyst System: Some catalyst systems are more prone to activating the C-Cl bond than others. Using a less reactive catalyst system can enhance selectivity. For instance, a simple Pd(PPh₃)₄ catalyst may offer better selectivity than a more active catalyst with a highly electron-rich ligand.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the lower activation energy (i.e., C-Br bond cleavage).
-
Reaction Time: Shorter reaction times can minimize the undesired reaction at the C-Cl bond. Monitor the reaction closely and stop it once the desired product is formed.
Q: I am trying to achieve mono-coupling at one of the bromine positions but am getting significant amounts of the di-substituted product. How can I control this?
A: Achieving selective mono-arylation can be challenging.
-
Stoichiometry: Use a slight excess of the this compound relative to the coupling partner (e.g., 1.2:1).
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Catalyst Loading: A lower catalyst loading may favor mono-substitution. High catalyst concentrations can increase the rate of the second coupling reaction.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the selectivity. A higher ligand-to-palladium ratio can sometimes favor mono-coupling.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for reactions with this compound?
A1: A good starting point for palladium catalyst loading is typically in the range of 1-3 mol%. This can be adjusted based on the specific reaction (Suzuki, Heck, Sonogashira) and the reactivity of the coupling partners. For challenging couplings, the loading may need to be increased to 5 mol%.
Q2: Can I use the same catalyst loading for Suzuki, Heck, and Sonogashira reactions?
A2: While the optimal loading may be similar, it is not always identical. The nature of the catalytic cycle and the reaction intermediates can differ, potentially requiring adjustments to the catalyst concentration for optimal results in each specific reaction type.
Q3: How does a very high catalyst loading (e.g., >10 mol%) affect the reaction?
A3: While it might seem that a higher catalyst loading would always be better, this is often not the case. Excessively high loadings can lead to:
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Increased side reactions: Including homocoupling of the coupling partners.
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Catalyst aggregation: Leading to deactivation and the formation of palladium black.
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Difficult purification: Removal of residual palladium from the final product can be challenging and is a critical consideration in pharmaceutical applications.
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Increased cost: Palladium catalysts are expensive, and using a high loading significantly increases the cost of the synthesis.
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black indicates catalyst decomposition and deactivation. This can be caused by:
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Insufficient ligand: The ligand stabilizes the palladium nanoparticles and prevents their aggregation. Ensure an adequate ligand-to-palladium ratio.
-
High temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition.
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Presence of oxygen: As mentioned, oxygen can deactivate the catalyst.
To prevent this, ensure a proper inert atmosphere, use a sufficient amount of a suitable ligand, and avoid excessive reaction temperatures.
Data Presentation
The following tables provide representative data for catalyst loading in selective cross-coupling reactions of similar bromo-chloro aromatic substrates.
Table 1: Representative Catalyst Loadings for Selective Suzuki-Miyaura Coupling of Bromo-Chloro Arenes
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (Br vs. Cl) |
| Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | >90 | High |
| Pd(PPh₃)₄ | - | 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85 | Excellent |
| PdCl₂(dppf) | - | 3 | Cs₂CO₃ | DMF | 90 | >90 | High |
Note: Data is compiled and representative of typical results found in the literature for substrates containing both bromine and chlorine substituents.
Table 2: Representative Catalyst Loadings for Selective Sonogashira Coupling of Bromo-Chloro Arenes
| Palladium Source | Ligand | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (Br vs. Cl) |
| Pd(PPh₃)₂Cl₂ | - | CuI | 2 | Et₃N/DMF | 80 | ~90 | Excellent | |
| Pd(PPh₃)₄ | - | CuI | 5 | Et₃N | RT - 60 | >85 | High |
Note: Data is compiled and representative of typical results found in the literature for substrates containing both bromine and chlorine substituents.
Experimental Protocols
The following are general protocols that can be adapted for reactions with this compound. Optimization of specific parameters may be required.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at a C-Br bond.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
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Pd(OAc)₂ (0.02 equiv)
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SPhos (0.04 equiv)
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K₃PO₄ (2.0 equiv)
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Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).
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Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol is for the selective coupling of a terminal alkyne at a C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
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Degassed triethylamine (Et₃N)
-
Degassed DMF
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
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Add degassed triethylamine and DMF via syringe.
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Add the terminal alkyne dropwise.
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Stir the reaction mixture at 80 °C for 6-12 hours.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
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The filtrate is washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated.
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The residue is purified by flash chromatography.
Mandatory Visualization
The following diagrams illustrate key decision-making processes and workflows for troubleshooting and optimizing reactions with this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for troubleshooting poor chemoselectivity.
Technical Support Center: 1,4-Dibromo-2-chloro-5-methylbenzene in Cross-Coupling Reactions
Welcome to the technical support center for 1,4-Dibromo-2-chloro-5-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dehalogenation and other side reactions during their experiments with this versatile polyhalogenated aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge is controlling the regioselectivity of the reaction while minimizing the undesired side reaction of dehalogenation. Dehalogenation is the premature removal of a halogen atom (bromine or chlorine) and its replacement with a hydrogen atom, leading to the formation of byproducts and reduced yield of the desired product.
Q2: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A2: The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. Therefore, for this compound, the two bromine atoms are expected to be significantly more reactive than the chlorine atom. This allows for selective functionalization at the C-Br bonds while leaving the C-Cl bond intact.
Q3: What are the main causes of dehalogenation side reactions?
A3: Dehalogenation, specifically hydrodehalogenation, is often caused by the presence of a hydride source in the reaction mixture. This can originate from:
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The solvent: Alcohols and even ethers like THF can act as hydride donors.
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The base: Strong alkoxide bases (e.g., NaOtBu) can generate palladium-hydride species.
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The organometallic reagent: In some cases, the organometallic coupling partner or its byproducts can be a source of hydrides.
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Water: The presence of water can also contribute to the formation of hydride species.
Q4: How can I detect dehalogenation in my reaction mixture?
A4: Dehalogenation can be identified by analyzing the crude reaction mixture using techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to identify the molecular weights of the dehalogenated byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show new aromatic signals corresponding to the protons that have replaced the halogen atoms.
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Thin Layer Chromatography (TLC): The dehalogenated byproduct will have a different polarity and thus a different Rf value compared to the starting material and the desired product.
Troubleshooting Guide: Preventing Dehalogenation
This guide provides a systematic approach to troubleshoot and minimize dehalogenation when working with this compound.
Issue: Significant formation of dehalogenated byproduct is observed.
Below is a troubleshooting workflow to address this issue, followed by a detailed explanation of each step.
Step 1: Evaluate the Ligand
The choice of ligand is critical in modulating the properties of the palladium catalyst. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.
-
Recommendation: If you are using less bulky ligands like PPh3, consider switching to Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
Step 2: Assess the Base
The base plays a crucial role in the catalytic cycle, but strong bases, particularly alkoxides, can promote the formation of palladium-hydride species that lead to dehalogenation.
-
Recommendation: If you are using strong bases like NaOtBu or KOtBu, switch to weaker inorganic bases such as K2CO3, K3PO4, or Cs2CO3.
Step 3: Examine the Solvent
Protic solvents, especially alcohols, can act as hydride donors and should be avoided if dehalogenation is a significant issue.
-
Recommendation: Use aprotic solvents like toluene, 1,4-dioxane, or DMF. If the reaction requires a co-solvent, minimize the amount of any protic solvent used.
Step 4: Review Reaction Temperature
Higher reaction temperatures can increase the rate of dehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature. It is often beneficial to start at room temperature and gradually increase the temperature only if the desired reaction is not proceeding.
Step 5: Check Reagent Quality
Impurities in reagents or the presence of moisture can contribute to dehalogenation.
-
Recommendation: Ensure that all reagents are of high purity and that anhydrous solvents are used. Thoroughly degas the reaction mixture before heating to remove oxygen, which can degrade the catalyst and ligands.
Quantitative Data on Reaction Conditions
While specific quantitative data for this compound is not extensively published, the following table provides representative data for the selective Suzuki-Miyaura coupling of a closely related substrate, 2,5-dibromo-3-hexylthiophene, which demonstrates the impact of reaction parameters on yield and selectivity. This data can serve as a starting point for optimizing your reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |
| 1 | Pd(PPh3)4 (4) | - | K3PO4 | 1,4-Dioxane/H2O | 90 | 12 | ~70-80 |
| 2 | Pd(PPh3)4 (4) | - | K3PO4 | Toluene/H2O | 90 | 12 | Moderate |
| 3 | Pd2(dba)3 (2) | XPhos (4) | K3PO4 | 1,4-Dioxane/H2O | 80 | 8 | Potentially higher selectivity |
| 4 | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 | Toluene | 100 | 12 | Good for challenging substrates |
Data is illustrative and based on typical outcomes for similar substrates.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective monocoupling of an arylboronic acid with this compound at one of the C-Br positions.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
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Pd(PPh3)4 (0.05 equiv)
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K3PO4 (2.0 equiv)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with an inert gas three times.
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Add Pd(PPh3)4 to the flask under a positive pressure of the inert gas.
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Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By carefully selecting the reaction parameters as outlined in this guide, researchers can significantly minimize dehalogenation side reactions and achieve high yields and selectivity in the cross-coupling reactions of this compound.
Technical Support Center: Purification of 1,4-Dibromo-2-chloro-5-methylbenzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1,4-Dibromo-2-chloro-5-methylbenzene via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on the principle of "like dissolves like," and data for analogous compounds, this compound is expected to be soluble in non-polar to moderately polar organic solvents and insoluble in water. Similar compounds like 1,4-dibromo-2-methylbenzene show good solubility in solvents such as benzene, toluene, and ethyl acetate.[2] Common choices for recrystallization of aryl halides include ethanol, methanol, acetone, ethyl acetate, and hexane, or a mixture of these solvents. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: What are the likely impurities in crude this compound?
A3: The impurities will largely depend on the synthetic route used to prepare the compound. Potential impurities could include unreacted starting materials, isomers with different substitution patterns on the benzene ring, or byproducts from side reactions. Without a specific synthetic protocol, it is difficult to pinpoint the exact impurities. However, a well-executed recrystallization should be effective at removing small amounts of such impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent was added.2. The chosen solvent is not appropriate for this compound. | 1. Add more hot solvent in small increments until the solid dissolves.2. If a large volume of solvent has been added without dissolution, try a different solvent. A solvent screen with small amounts of the crude material in test tubes is recommended. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated.3. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Scratch the inside of the flask with a glass rod at the meniscus to provide a nucleation site. Add a seed crystal of the pure compound if available.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The concentration of the solute is too high.3. The rate of cooling is too fast. | 1. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Reheat to dissolve and then cool slowly.2. Add a small amount of additional hot solvent to the oily mixture, reheat to dissolve, and then cool slowly.3. Ensure a slow cooling rate. Insulating the flask can help. |
| The yield of recrystallized product is low. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. The solution was not cooled sufficiently.3. Crystals were lost during transfer or filtration. | 1. Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.3. Ensure all crystals are transferred from the flask to the filter funnel. Wash the flask with a small amount of the cold recrystallization solvent and transfer this to the funnel. |
| The recrystallized product is not pure (as determined by melting point or other analytical techniques). | 1. The cooling process was too fast, leading to the trapping of impurities in the crystal lattice.2. The chosen solvent did not effectively separate the impurities.3. The crystals were not washed properly after filtration. | 1. Repeat the recrystallization, ensuring a slow cooling rate.2. Select a different recrystallization solvent. A solvent in which the impurities are highly soluble even at low temperatures is ideal.3. Wash the collected crystals with a small amount of fresh, cold solvent to remove any residual mother liquor containing impurities. |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the specific nature of the crude material.
1. Solvent Selection:
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Place a small amount of the crude this compound into several test tubes.
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Add a few drops of different trial solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to each test tube.
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Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath and observe solubility. The ideal solvent will dissolve the compound completely when hot.
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Allow the dissolved solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a good yield of crystals.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot recrystallization solvent to the flask while heating on a hot plate.
-
Continue adding the hot solvent in small portions until the solid just dissolves.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
4. Crystallization:
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Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
6. Purity Assessment:
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Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (if available) indicates a high degree of purity.
Visualizations
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
References
Troubleshooting low yields in Suzuki coupling of 1,4-Dibromo-2-chloro-5-methylbenzene
Technical Support Center: Suzuki Coupling Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yields specifically encountered during the Suzuki coupling of 1,4-Dibromo-2-chloro-5-methylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often due to a combination of steric hindrance and the presence of multiple halide substituents with differing reactivity. The key areas to systematically investigate are:
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Inefficient Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the aryl halide to the palladium(0) catalyst, can be sluggish.[1] The order of reactivity for the carbon-halogen bonds is generally C-I > C-Br > C-Cl.[2] In your substrate, the C-Br bonds are more reactive than the C-Cl bond.[3] Steric hindrance from the methyl group and the adjacent chloro and bromo substituents can impede the catalyst's approach.[1][4]
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Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, which can lead to its deactivation.[5][6] Additionally, at the higher temperatures sometimes required for challenging substrates, the catalyst may decompose before the reaction is complete.[1]
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Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most common include:
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Protodeboronation: The boronic acid or ester coupling partner can be replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of water.[1][5]
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Dehalogenation: A halogen on your starting material is replaced by a hydrogen atom. This can occur via a palladium-hydride species.[2][7]
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Homocoupling: The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen.[6]
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Q2: How can I improve the oxidative addition step for this sterically hindered and polyhalogenated substrate?
A2: To enhance the rate and efficiency of oxidative addition, consider the following strategies:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst and promote the oxidative addition of less reactive C-Br and C-Cl bonds.[8][9] Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective for such challenging substrates.[9][10]
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Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, it may be less effective for sterically hindered or less reactive aryl halides.[10] Consider using a more active pre-catalyst system like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specialized ligand.[10]
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Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome a slow oxidative addition step.[9] However, this must be balanced against the risk of catalyst decomposition and increased side reactions.
Q3: I am observing significant amounts of debrominated and/or dechlorinated byproducts. How can I minimize dehalogenation?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced.[2] To suppress this:
-
Control the Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. For reactions requiring an aqueous phase, the water ratio can be varied.[2]
-
Choice of Base: The base can sometimes be a source of hydrides leading to dehalogenation.[2] Experiment with different bases to find one that promotes the desired coupling without favoring this side reaction.
-
Ligand Effects: The choice of ligand can influence the propensity for dehalogenation. An appropriate ligand should favor the desired reductive elimination over the dehalogenation pathway.[2]
Q4: Protodeboronation of my boronic acid seems to be a major issue. What are the best practices to avoid this?
A4: Protodeboronation is the cleavage of the C-B bond and is a frequent cause of low yields.[1][5] To mitigate this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]
-
Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous solvents and reagents can be beneficial.[5]
-
Stable Boron Reagents: Boronic acids can be susceptible to degradation.[5] Consider using more stable alternatives like pinacol esters or MIDA boronates, which are less prone to protodeboronation.[9][11]
Q5: I am attempting a selective mono-coupling at one of the bromine positions. What conditions would favor this selectivity?
A5: Achieving selective mono-coupling on a polyhalogenated substrate requires careful control of reaction conditions. The C-Br bonds are significantly more reactive than the C-Cl bond.[3][12] To favor mono-substitution:
-
Stoichiometry: Use a slight deficiency or an equimolar amount of the boronic acid relative to your di-bromo substrate.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-coupled product is maximized, before significant di-substitution occurs. Lowering the temperature may also enhance selectivity.
-
Catalyst System: The choice of ligand can influence selectivity in polyhalogenated systems.[12] It may be necessary to screen different ligands to find one that favors mono-coupling.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for Suzuki couplings of challenging aryl halides. The specific values should be used as a starting point for optimization.
| Parameter | Typical Range | Considerations for this compound |
| Catalyst Loading | 1-5 mol% | For challenging substrates, a higher loading (2-5 mol%) might be necessary initially. |
| Ligand to Metal Ratio | 1:1 to 4:1 | A higher ligand-to-metal ratio can sometimes improve catalyst stability and activity. |
| Base (equivalents) | 2.0 - 3.0 | Stronger bases may be needed, but milder bases like K₃PO₄ or Cs₂CO₃ can reduce side reactions.[1] |
| Temperature (°C) | 80 - 120 | Higher temperatures may be required to overcome steric hindrance, but monitor for catalyst decomposition.[9][13] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | The choice of solvent can be critical. A biphasic system is common. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and should be optimized for the specific boronic acid and desired product (mono- or di-substituted).
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-2.5 equiv, depending on desired substitution), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[9]
-
Seal the vessel with a septum.
-
-
Inert Atmosphere:
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]
-
In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.[10]
-
Initiate the reaction by adding the catalyst solution to the reaction mixture.[10]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[9]
-
-
Monitoring and Workup:
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[9]
-
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Suzuki Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of 1,4-Dibromo-2-chloro-5-methylbenzene by GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Dibromo-2-chloro-5-methylbenzene and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis shows multiple peaks besides the desired product. What are the likely byproducts in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the bromination of 2-chloro-5-methyltoluene, can result in several byproducts. The most common impurities to look for are:
-
Isomeric Products: Electrophilic bromination on the substituted toluene ring can lead to the formation of various positional isomers. The directing effects of the chloro and methyl groups influence the position of the incoming bromine atoms.
-
Incompletely Reacted Materials: The presence of the starting material (2-chloro-5-methyltoluene) and monobrominated intermediates indicates that the reaction has not gone to completion.
-
Over-brominated Products: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, the formation of tribromo-derivatives can occur.
-
Starting Material Impurities: Impurities present in the initial 2-chloro-5-methyltoluene will be carried through the reaction and appear in the final product mixture.
Q2: How can I use GC-MS to differentiate between the desired product and its isomers?
A2: While isomers will have the same mass spectrum due to their identical molecular weight, they can often be separated by gas chromatography based on differences in their boiling points and polarity. The elution order will depend on the specific GC column and conditions used. To confirm the identity of each peak, it is recommended to:
-
Analyze the Mass Spectrum: Confirm that the molecular ion peak corresponds to the expected mass of a dibromo-chloro-methylbenzene isomer.
-
Compare with Standards: If available, inject pure standards of the expected isomers to compare retention times.
-
Predict Elution Order: Generally, isomers with more steric hindrance or lower polarity may elute earlier. However, this is not always predictable and should be confirmed with standards.
Q3: My reaction mixture shows a significant amount of monobrominated product. How can I improve the yield of the desired dibrominated product?
A3: The presence of a significant amount of monobrominated product suggests that the reaction has not proceeded to completion. To drive the reaction further towards the dibrominated product, you can try the following:
-
Increase the amount of brominating agent: Carefully increase the molar equivalents of bromine or another brominating agent.
-
Extend the reaction time: Allow the reaction to stir for a longer period to ensure complete conversion.
-
Increase the reaction temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also lead to the formation of more byproducts.
Q4: I am observing peaks with a higher molecular weight than my target compound. What could these be?
A4: Peaks with a higher molecular weight than this compound are likely over-brominated byproducts, such as tribromo-2-chloro-5-methylbenzene. The mass spectrum of these peaks will show a molecular ion corresponding to the addition of another bromine atom. To minimize the formation of these byproducts, consider:
-
Reducing the amount of brominating agent: Use a stoichiometric amount of the brominating agent relative to the starting material.
-
Controlling the reaction temperature: Avoid excessive heating, which can promote over-bromination.
Quantitative Data Summary
The following table summarizes the expected molecular weights of the target compound and potential byproducts, which is crucial for their identification by mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-chloro-5-methyltoluene (Starting Material) | C₈H₉Cl | 140.61 |
| Monobromo-2-chloro-5-methylbenzene (Isomers) | C₈H₈BrCl | 219.51 |
| This compound (Product) | C₈H₇Br₂Cl | 298.41 |
| Tribromo-2-chloro-5-methylbenzene (Isomers) | C₈H₆Br₃Cl | 377.31 |
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-5-methyltoluene in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel with constant stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the desired this compound.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or the purified product in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is generally suitable for separating halogenated aromatic compounds.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, and then ramp the temperature at a rate of 10-20 °C/min to a final temperature of around 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that covers the molecular weights of the expected products and byproducts (e.g., 50-450 amu).
-
Ion Source Temperature: 230 °C
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST) and by analyzing the fragmentation patterns.
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying potential byproducts in the synthesis of this compound using GC-MS data.
Caption: Workflow for byproduct identification.
Technical Support Center: Regioselectivity in Polysubstituted Benzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during electrophilic aromatic substitution (EAS) and other regioselective reactions on polysubstituted benzene rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common experimental issues.
Category 1: Poor Regioselectivity & Unexpected Isomer Ratios
Q1: My reaction is giving a mixture of ortho and para isomers. How can I improve selectivity for the para product?
A1: Achieving high para selectivity is a common goal, often hindered by competing substitution at the ortho positions. Several factors can be optimized:
-
Steric Hindrance: This is the most powerful tool for favoring para substitution.
-
Substrate's Directing Group: If your synthetic route allows, using a substrate with a bulkier activating group will sterically block the ortho positions. For example, the nitration of tert-butylbenzene yields significantly more para product compared to the nitration of toluene.[1]
-
Electrophile Size: Using a bulkier electrophile can also disfavor attack at the sterically congested ortho position.[2]
-
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the reaction pathway with the lower activation energy, which is often the formation of the less sterically hindered para product.[2]
-
Choice of Catalyst/Solvent: The reaction medium can influence the effective size of the electrophile. Experimenting with different Lewis acids or solvent systems may improve the para/ortho ratio.
Q2: I'm trying to synthesize an ortho-substituted product, but the para isomer is always major. What strategies can I use?
A2: Synthesizing the ortho isomer can be challenging due to steric effects. Here are two effective strategies:
-
Use of Blocking Groups: This strategy involves temporarily blocking the more reactive para position, forcing substitution to occur at the ortho position. The blocking group is then removed in a subsequent step.
-
Sulfonation: The sulfonic acid group (-SO₃H) is an excellent blocking group. It is strongly deactivating and can be installed at the para position. After performing the desired ortho substitution, the -SO₃H group can be removed by treatment with hot, dilute aqueous acid.[3] This reaction is reversible, allowing for strategic protection and deprotection.[4]
-
Friedel-Crafts Alkylation with a Bulky Group: A bulky group like tert-butyl can be installed at the para position and subsequently removed.[5]
-
-
Directed ortho-Lithiation (DoM): If your substrate contains a suitable directing metalation group (DMG), such as an amide, methoxy, or tertiary amine, you can use an organolithium reagent (like n-butyllithium) to selectively deprotonate the ortho position. The resulting aryllithium species can then be quenched with an electrophile to install the desired substituent exclusively at the ortho position.[1][6][7]
Q3: My polysubstituted benzene has conflicting directing groups (e.g., an ortho,para-director and a meta-director). How can I predict the major product?
A3: When directing groups compete, the outcome is determined by a hierarchy of effects:
-
The Most Powerful Activating Group Wins: In a competition between an activating and a deactivating group, the activating group's directing effect will dominate. The reaction will primarily occur at the positions activated by the stronger donating group.[5]
-
Competition Between Two Activating Groups: The strongest activating group dictates the position of substitution. For example, a hydroxyl (-OH) group is a more powerful activator than a methyl (-CH₃) group and will control the regioselectivity.
-
Steric Hindrance is a Key Deciding Factor: Even with a dominant directing group, substitution will be disfavored at a position that is sterically hindered by one or more existing groups. Substitution is highly unlikely to occur at the position between two existing substituents in a 1,3-disubstituted ring.[8]
Category 2: Low Yield & Reaction Failure
Q4: My Friedel-Crafts acylation is failing or giving a very low yield on a substrate with a deactivating group. What can I do?
A4: Friedel-Crafts reactions are notoriously difficult on deactivated rings. Here’s a troubleshooting guide:
-
Problem: Strongly deactivated rings (e.g., containing -NO₂, -CN, -SO₃H, or -COR groups) are too electron-poor to undergo Friedel-Crafts reactions.[8][9][10]
-
Solution 1: Change the Order of Reactions. If possible, perform the Friedel-Crafts reaction before introducing the deactivating group. For example, to synthesize p-nitropropylbenzene, you should first perform a Friedel-Crafts acylation, followed by reduction of the ketone, and finally, nitration.[11]
-
Solution 2: Use Harsher Conditions (with caution). For moderately deactivated rings, increasing the temperature or using a stronger Lewis acid may force the reaction to proceed, but this can also lead to side products.
-
-
Problem: The Lewis acid catalyst (e.g., AlCl₃) is deactivated by moisture.[9]
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity AlCl₃.
-
-
Problem: Insufficient catalyst is used.
Q5: I am observing poly-halogenation of my activated benzene ring. How can I achieve mono-halogenation?
A5: Activated rings (e.g., phenols, anilines, anisoles) are highly susceptible to over-halogenation. To control the reaction:
-
Control Stoichiometry: Use only one equivalent of the halogenating agent (e.g., Br₂).
-
Slow Addition: Add the halogenating agent dropwise and slowly to the reaction mixture at a low temperature to avoid localized high concentrations.[2]
-
Milder Conditions: Avoid using a Lewis acid catalyst if the ring is highly activated, as it may not be necessary and can promote over-reaction. For example, the bromination of anisole can proceed efficiently without a strong Lewis acid.[2][12]
-
Choice of Reagent: Use a less reactive halogenating agent, such as N-bromosuccinimide (NBS), which can provide better control over mono-halogenation.[2]
Q6: My reaction is producing unwanted oxidation byproducts, especially when working with highly activated rings like phenols or anilines.
A6: Activating groups that are sensitive to oxidation (e.g., -OH, -NH₂) can be problematic.
-
Problem: Strong oxidizing agents used in some EAS reactions (e.g., hot KMnO₄ for side-chain oxidation, or the nitric/sulfuric acid mixture for nitration) can degrade the activated ring.[13]
-
Solution 1: Protect the Activating Group. An -NH₂ group can be protected as an amide (-NHCOCH₃) by reacting it with acetyl chloride. The amide group is still an ortho,para-director but is less activating and less susceptible to oxidation. The protecting group can be removed later by hydrolysis.
-
Solution 2: Use Milder Reagents. Explore alternative, milder conditions for the desired transformation. For example, for nitration, a co-acid free aqueous nitric acid protocol might be suitable for sensitive substrates.[14]
-
Quantitative Data on Regioselectivity
The distribution of isomers is highly dependent on the directing group, the incoming electrophile, and the reaction conditions. The following tables provide representative data for common electrophilic aromatic substitution reactions.
Table 1: Isomer Distribution in the Nitration of Monosubstituted Benzenes
| Substrate (C₆H₅-R) | R Group | % Ortho | % Meta | % Para | Reference(s) |
| Toluene | -CH₃ | 58.5% | 4.5% | 37% | [1] |
| tert-Butylbenzene | -C(CH₃)₃ | 16% | 8% | 75% | [1] |
| Chlorobenzene | -Cl | 30% | 1% | 69% | [1] |
| Ethyl Benzoate | -COOCH₂CH₃ | 22% | 73% | 5% | [1] |
| Benzonitrile | -CN | 17% | 81% | 2% | [15] |
| Anisole | -OCH₃ | ~40% | <3% | ~60% | [16] |
Table 2: Isomer Distribution in the Halogenation of Monosubstituted Benzenes
| Substrate | Reaction | % Ortho | % Para | Reference(s) |
| Toluene | Chlorination | 62% | 38% | [17] |
| Anisole | Bromination in Acetic Acid | ~10% | ~90% | [12] |
Table 3: Regioselectivity in the Sulfonation of Naphthalene
| Reaction Temperature | % 1-Naphthalenesulfonic Acid (α) | % 2-Naphthalenesulfonic Acid (β) | Controlling Factor | Reference(s) |
| 80 °C | Major Product | Minor Product | Kinetic Control | [14] |
| 160 °C | Minor Product | Major Product | Thermodynamic Control | [14][18] |
Key Experimental Protocols
The following are detailed, generalized protocols for common regioselective reactions. Note: These are representative procedures. Always consult the primary literature for specific substrates and optimize conditions as necessary. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective Bromination of Anisole (Para-Selective)
This protocol is adapted for the selective bromination of an activated aromatic ring, yielding primarily the para-substituted product due to steric hindrance from the methoxy group.[2][12]
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar, and place it in an ice-water bath. Fit the flask with a dropping funnel.
-
Reagent Preparation:
-
In the round-bottom flask, dissolve anisole (1.0 equivalent) in a suitable solvent like glacial acetic acid or acetonitrile.
-
In the dropping funnel, prepare a solution of bromine (1.0 equivalent) in the same solvent.
-
-
Reaction Execution:
-
Cool the anisole solution to 0-5 °C.
-
Add the bromine solution dropwise from the dropping funnel to the stirred anisole solution over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Pour the reaction mixture into a beaker of cold water to quench the reaction.
-
Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Analysis:
-
Purify the crude product by column chromatography on silica gel or recrystallization to separate the para and ortho isomers.
-
Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[19]
-
Protocol 2: Friedel-Crafts Acylation of Toluene (Para-Selective)
This protocol describes the acylation of toluene, which yields almost exclusively the para-isomer due to the steric bulk of the incoming acylium ion complex.[6][9][20]
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Catalyst Suspension:
-
Under an inert atmosphere (N₂ or Ar), charge the reaction flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Formation of Acylium Ion:
-
Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and place it in the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0-5 °C.
-
-
Reaction Execution:
-
Dissolve toluene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the AlCl₃ complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
-
-
Purification:
-
The crude product (p-methylacetophenone) can be purified by vacuum distillation or column chromatography.
-
Visualizations: Diagrams and Workflows
Directing Effects of Substituents
Caption: Classification of substituent directing effects in EAS.
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields.
Experimental Workflow for Electrophilic Aromatic Substitution
Caption: Generalized workflow for EAS reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Aromatic Reactivity [www2.chemistry.msu.edu]
- 18. shokubai.org [shokubai.org]
- 19. GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
Catalyst poisoning issues in cross-coupling of sulfur-containing substrates with 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the palladium-catalyzed cross-coupling of sulfur-containing substrates with 1,4-dibromo-2-chloro-5-methylbenzene.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is the most common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction vessel was thoroughly purged of oxygen and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst.
-
Reagent Purity: Verify the purity of this compound, the sulfur-containing coupling partner, and the base. Impurities can poison the catalyst.
-
Solvent Degassing: Confirm that the solvent was properly degassed before use to remove dissolved oxygen.
dot
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
Possible Cause: Catalyst Poisoning by Sulfur
The sulfur atom in the substrate can strongly coordinate to the palladium catalyst, blocking active sites and leading to deactivation.
Solutions:
-
Increase Catalyst Loading: A straightforward first step is to increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%). This can compensate for the portion of the catalyst that is poisoned.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote the desired catalytic cycle over deactivation pathways.
-
Protecting Groups for Thiols: If your substrate is a thiol (-SH), it is highly likely to poison the catalyst. Protection of the thiol group prior to the coupling reaction is often necessary. The protecting group can be removed after the cross-coupling is complete.
Problem 2: Lack of Chemoselectivity (Reaction at C-Cl bond)
The substrate this compound has two different halogen atoms. The C-Br bond is significantly more reactive than the C-Cl bond, which allows for selective functionalization. If you observe coupling at the C-Cl position, it indicates the reaction conditions are too harsh.
Possible Causes:
-
High Temperature: Elevated temperatures can provide sufficient energy to activate the less reactive C-Cl bond.
-
Highly Active Catalyst System: Certain highly active catalyst systems, especially those designed for activating aryl chlorides, might lead to a loss of selectivity.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the C-Br coupling is complete can lead to a slower reaction at the C-Cl site.
Solutions:
-
Lower Reaction Temperature: Reducing the reaction temperature can enhance selectivity for the more reactive C-Br bond.
-
Modify Catalyst System: If using a highly active catalyst/ligand combination, consider switching to a less reactive system. For instance, traditional catalysts like Pd(PPh₃)₄ may offer better selectivity than more modern, highly active systems.
-
Monitor Reaction Progress: Carefully monitor the reaction using techniques like TLC, GC-MS, or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
Frequently Asked Questions (FAQs)
Q1: Why are sulfur-containing substrates problematic in palladium-catalyzed cross-coupling reactions?
A1: Palladium catalysts are soft Lewis acids and have a high affinity for soft Lewis bases. Sulfur-containing functional groups, such as thiols, thioethers, and thiophenes, act as soft Lewis bases and can strongly bind to the palladium center. This coordination can block the active sites required for the catalytic cycle, leading to catalyst poisoning and reduced reaction efficiency.
Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur compounds?
A2: The primary mechanism involves the strong adsorption of the sulfur atom onto the surface of the palladium catalyst. This blocks the sites where oxidative addition, transmetalation, and reductive elimination would normally occur. In the case of thiols, irreversible formation of stable palladium-thiolate complexes can completely deactivate the catalyst.
dot
Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.
Q3: Are all sulfur-containing functional groups equally problematic?
A3: No. Unprotected thiols (-SH) are generally the most potent catalyst poisons due to the high affinity of the sulfur for palladium and the potential for deprotonation to form highly stable thiolates. Thioethers and heterocyclic sulfur compounds like thiophene can also poison the catalyst, but the effect may be less severe and can sometimes be overcome by adjusting reaction conditions.
Q4: How do I choose the right ligand for coupling with a sulfur-containing substrate?
A4: The ideal ligand should be sterically bulky and electron-rich. This electronic property increases the electron density on the palladium center, which can weaken the Pd-S bond and favor the desired catalytic steps. The steric bulk helps to create a protective pocket around the metal center, hindering the approach and strong binding of the sulfur atom. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and certain N-heterocyclic carbene (NHC) ligands are often effective choices.
Q5: Is it possible to perform a C-S cross-coupling (thioetherification) with this compound?
A5: Yes, it is possible. A Buchwald-Hartwig C-S cross-coupling reaction can be employed. To achieve selective coupling at the C-Br bond, milder reaction conditions (lower temperature, careful choice of base) should be used. Given the high poisoning potential of thiols, a robust catalyst system with a suitable bulky phosphine ligand is essential.
Data Presentation: Catalyst System Comparison
The following tables summarize recommended starting conditions for different cross-coupling reactions with substrates similar to this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling with Thiophene-2-boronic acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | THF/H₂O (2:1) | 80 | Varies | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 | [2] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >95 | [2] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane | 90 | Good | [3] |
Table 2: Buchwald-Hartwig C-S Coupling (Thioetherification) with Thiols
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | DiPPF (4) | NaOtBu (1.2) | Toluene | 100 | 80-95 | [4] |
| Pd(OAc)₂ (1) | CyPF-tBu (1) | LiHMDS (1.1) | Toluene | 110 | 85-98 | [5] |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 110 | 75-90 | General |
| Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | Varies | [6] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Thiophene-2-boronic acid
This protocol is a representative starting point for the selective coupling at the C-Br position.
Materials:
-
This compound (1.0 mmol)
-
Thiophene-2-boronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, thiophene-2-boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig C-S Coupling of this compound with an Aromatic Thiol
This protocol provides a general method for thioether formation at the C-Br position.
Materials:
-
This compound (1.0 mmol)
-
Aromatic Thiol (e.g., thiophenol) (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, DiPPF, and NaOtBu to an oven-dried Schlenk tube.
-
Add the toluene, followed by the aromatic thiol, and finally the this compound.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 5. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 1,4-Dibromo-2-chloro-5-methylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-Dibromo-2-chloro-5-methylbenzene.
Synthesis Overview and Experimental Protocol
The synthesis of this compound is typically achieved through a multi-step process, most commonly involving the diazotization of an aniline precursor followed by a Sandmeyer reaction. The Sandmeyer reaction is a versatile method for introducing halides to an aromatic ring by converting a primary aryl amine into a diazonium salt, which is then displaced by a copper(I) halide.[1][2][3][4]
A probable and efficient synthetic route starts from 2-chloro-5-methylaniline. This precursor is first diazotized and then subjected to a Gattermann or Sandmeyer-type reaction to introduce the first bromine atom, followed by a subsequent bromination to yield the final product. An alternative, and often more direct route, involves the diazotization of 2-bromo-4-chloro-5-methylaniline followed by a Sandmeyer bromination.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Sandmeyer Bromination
This protocol outlines a general procedure for the synthesis starting from 2-bromo-4-chloro-5-methylaniline.
Step 1: Diazotization
-
In a jacketed reactor suitable for low-temperature reactions, add 2-bromo-4-chloro-5-methylaniline (1.0 eq) to a solution of hydrobromic acid (HBr, ~48%, 3-4 eq).
-
Cool the mixture to 0-5°C with constant stirring. The aniline salt may precipitate.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, maintaining the temperature strictly between 0-5°C. The addition rate is critical to control the exotherm.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.0-1.2 eq) in HBr (~48%).
-
Cool the CuBr solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10°C during this addition.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
Wash the combined organic layers with water, followed by a dilute sodium bicarbonate or sodium bisulfite solution to remove excess acid and bromine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in the synthesis.
Q: We are experiencing a significant drop in yield upon scaling from the lab (100g) to the pilot plant (10kg). What are the likely causes?
A: A drop in yield during scale-up is common and can be attributed to several factors that are more pronounced at a larger scale:
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Inefficient Heat Transfer: The diazotization reaction is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. If the temperature rises above 5-10°C, the diazonium salt can decompose, significantly lowering the yield. Ensure your cooling system is adequate and consider slowing the addition rate of sodium nitrite.
-
Poor Mixing: Inadequate agitation in a large vessel can lead to localized "hot spots" where the temperature spikes, or areas of poor reagent mixing, resulting in incomplete reactions and side product formation.
-
Extended Addition Times: Longer addition times for reagents at scale can increase the time the sensitive diazonium salt intermediate is present, allowing for more degradation.
-
Mechanical Losses: During workup (extractions, transfers, filtration) at a larger scale, the percentage of material lost can be higher if processes are not optimized.
Q: Our final product is contaminated with an isomeric impurity. How can we improve the purity?
A: Isomeric impurities often originate from the starting materials or side reactions during synthesis.
-
Starting Material Purity: The primary source of isomeric impurities is often the aniline precursor. Ensure the starting material (e.g., 2-bromo-4-chloro-5-methylaniline) is of high purity (>99%) before beginning the synthesis.
-
Control of Bromination: If you are preparing the precursor via bromination of a simpler aniline or toluene derivative, the regioselectivity of this step is crucial. The directing effects of the existing substituents on the aromatic ring dictate the position of the incoming bromine atom.[5][6] Modifying reaction conditions (solvent, temperature, brominating agent) may be necessary to favor the desired isomer.
-
Purification: Effective final purification is key. Fractional vacuum distillation is often the most effective method for separating isomers with different boiling points on a large scale. Recrystallization can also be effective if a suitable solvent system that selectively crystallizes the desired product can be found.
Q: During the Sandmeyer reaction, we observe significant foaming and the formation of dark, tarry byproducts. What is happening and how can it be prevented?
A: This is a common issue in Sandmeyer reactions and is typically caused by:
-
Side Reactions with Water: The diazonium salt can react with water to form phenolic byproducts, which can polymerize to form tars, especially if the temperature is not well-controlled or if copper salts catalyze side reactions. Using concentrated acids (like 48% HBr) minimizes the amount of free water available for this side reaction.
-
Uncontrolled Nitrogen Evolution: The decomposition of the diazonium salt to the aryl radical releases nitrogen gas. If the addition of the diazonium salt to the copper bromide solution is too fast, the gas evolution can be too vigorous, leading to foaming. A slow, controlled addition is critical for managing the off-gassing.
-
Biaryl Formation: The aryl radical intermediate can couple with itself to form biaryl byproducts, which are high-molecular-weight impurities.[1][2] This is often promoted by higher temperatures or incorrect stoichiometry of the copper catalyst.
Scale-Up Data and Parameter Comparison
The following table provides an illustrative comparison of critical parameters between lab and pilot scales. Actual values will depend on specific equipment and process optimization.
| Parameter | Lab Scale (e.g., 1L flask) | Pilot Scale (e.g., 100L reactor) | Key Scale-Up Challenge |
| Batch Size | 50 - 100 g | 5 - 10 kg | Management of exotherms and mixing. |
| NaNO₂ Addition Time | 15 - 30 minutes | 2 - 4 hours | Increased risk of diazonium salt decomposition over time. |
| Temperature Control | Ice/acetone bath (manual) | Jacketed reactor with chiller/heater | Reduced surface-area-to-volume ratio makes heat removal less efficient. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (baffles) | Ensuring homogeneity in a large volume is critical to avoid hot spots. |
| Typical Yield | 75 - 85% | 60 - 75% | Yield losses are often magnified by heat/mass transfer issues. |
| Purification Method | Flash chromatography / Kugelrohr | Fractional vacuum distillation | Chromatography is generally not feasible for large quantities. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up this synthesis? A: The main hazards are the exothermic nature of the diazotization, the evolution of nitrogen gas, and the handling of corrosive and toxic materials.
-
Pressure Management: Ensure the reactor is adequately vented to handle the vigorous evolution of N₂ gas during the Sandmeyer step.
-
Thermal Hazard Assessment: Conduct a reaction calorimetry study (e.g., RC1) to understand the heat flow and potential for a thermal runaway.
-
Reagent Handling: Use appropriate personal protective equipment (PPE) for handling HBr, bromine, and NaNO₂. Implement contained charging systems for powders and liquids at scale.
-
Quenching Strategy: Have a validated quenching procedure in place (e.g., with sodium bisulfite) to safely destroy any unreacted diazonium salt at the end of the reaction.
Q2: Which analytical techniques are recommended for monitoring the reaction and ensuring final product quality? A: A combination of techniques is recommended:
-
In-Process Control (IPC): Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This helps determine the reaction endpoint.
-
Final Product QC:
-
GC/GC-MS: To determine purity and identify any volatile impurities or isomers.
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Melting Point: As a quick indicator of purity.
-
Q3: Can other copper sources be used for the Sandmeyer reaction? A: Yes, while copper(I) bromide is most common for brominations, other copper salts can be used.[2] For instance, CuCl is used for chlorination, and CuCN for cyanation.[3][4] In some variations, copper(II) salts have also been employed.[2] However, for this specific transformation, CuBr is the most direct and effective reagent.
Caption: Relationships between critical process parameters and synthesis outcomes.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present | MDPI [mdpi.com]
Technical Support Center: Managing Reaction Exotherms in the Nitration of Halogenated Toluenes
Welcome to the Technical Support Center for managing exothermic reactions during the nitration of halogenated toluenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for safely and effectively performing these sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of halogenated toluenes?
A1: The nitration of aromatic compounds is a highly exothermic process, meaning it releases a significant amount of heat.[1][2] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a "runaway reaction."[3][4] Consequences of a runaway reaction include rapid increases in pressure, the formation of hazardous by-products (including potentially explosive polynitrated compounds), and loss of reaction control.[1][5] Strict temperature control is essential for ensuring safety, maximizing the yield of the desired mononitrated product, and minimizing the formation of unwanted isomers and by-products.[3]
Q2: What is the primary cause of a runaway reaction in this context?
A2: The primary cause is an imbalance between the rate of heat generation and the rate of heat removal. This typically occurs due to the overly rapid addition of the nitrating agent (mixed acid) to the substrate or from an inadequate or failed cooling system.[3][4] Vigorous stirring is also crucial; poor mixing can create localized hot spots where the reaction accelerates, initiating a runaway.[3]
Q3: What are the standard components of a "mixed acid" nitrating agent?
A3: The standard "mixed acid" consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][6] In this mixture, sulfuric acid acts as a catalyst and a dehydrating agent. It protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[5][7] The removal of water by the sulfuric acid drives the equilibrium towards the formation of the nitronium ion.[5]
Q4: What personal protective equipment (PPE) is mandatory for this procedure?
A4: Due to the corrosive and hazardous nature of the reagents, comprehensive PPE is required. This includes, at a minimum:
-
A lab coat.[4]
-
Chemical safety goggles and a full-face shield.[8]
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).[8][9] All operations must be performed within a certified, well-ventilated chemical fume hood.[4][9]
Q5: How should I properly quench the reaction upon completion?
A5: The standard and safest method for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and water.[6][9] This procedure rapidly dilutes the acids and dissipates any residual heat, effectively stopping the reaction.[9] This often causes the crude nitroaromatic product to precipitate out of the aqueous solution.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the nitration of halogenated toluenes.
| Problem | Potential Causes | Corrective Actions |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Rate of nitrating agent addition is too fast. 2. Inefficient stirring. 3. Cooling bath is at an incorrect temperature or has failed.[3][4] | 1. Immediately stop the addition of the nitrating agent. 2. Ensure stirring is vigorous to break up any hot spots. 3. Enhance cooling by adding more ice, dry ice, or using a colder solvent bath.[4] 4. If the temperature continues to rise, perform an emergency quench by pouring the reaction mixture into a large volume of prepared ice-water.[4] |
| Low Yield of Desired Product | 1. Reaction temperature was too low, leading to an incomplete reaction. 2. Reaction temperature was too high, causing side reactions or degradation. 3. Insufficient reaction time. 4. Losses during the work-up and purification steps.[3] | 1. Ensure the temperature is maintained within the optimal range for the specific substrate. 2. Monitor the reaction's progress using TLC or GC to determine the optimal reaction time.[3][9] 3. During work-up, ensure the product fully precipitates upon quenching and be meticulous during extraction and washing steps to minimize solubility losses.[3] |
| Formation of Multiple Isomers | 1. This is an inherent outcome due to the competing directing effects of the methyl group (ortho, para-directing) and the halogen (ortho, para-directing but deactivating).[6] | 1. While unavoidable, the isomer ratio can sometimes be influenced by reaction conditions. Precisely maintaining the recommended low temperature can help improve regioselectivity.[3] 2. A robust purification method, such as column chromatography or recrystallization, is necessary to isolate the desired isomer.[9] |
| Reaction Fails to Initiate | 1. Overly cautious (too slow) addition of the nitrating agent. 2. Cooling is too aggressive, keeping the temperature below the activation energy threshold.[4] | 1. Slightly increase the rate of addition of the nitrating agent while carefully monitoring the internal thermometer. 2. Allow the reaction temperature to rise slowly by a few degrees by reducing the cooling rate (e.g., removing some ice from the bath). Do not remove the cooling bath entirely.[4] |
Quantitative Data Summary
The following tables summarize typical reaction parameters for the nitration of various toluenes. Conditions can vary based on scale and specific laboratory setups.
Table 1: General Reaction Conditions
| Parameter | Value | Rationale & Notes |
| Reaction Temperature | 0 °C to 10 °C | Critical for controlling the exotherm and minimizing side reactions.[3][6][9] Some industrial processes may use higher temperatures (30-50 °C), but this increases risk. |
| Heat of Reaction | ~169 - 177 kJ/mol | For mono-nitration of toluene. This high value underscores the need for effective cooling. |
| Reaction Time | 1 - 4 hours | Substrate-dependent. Progress should always be monitored by TLC or GC.[3][9] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) | Sulfuric acid acts as a catalyst and dehydrating agent.[7][9] The ratio of H₂SO₄ to HNO₃ is typically between 1:1 and 3:1.[3][9] |
Table 2: Example Reagent Ratios for Nitration of 2,6-Difluorotoluene[9]
| Reagent | Role | Molar Equivalents |
| 2,6-Difluorotoluene | Starting Material | 1.0 |
| Concentrated Nitric Acid (90%) | Nitrating Agent | 1.1 - 1.5 |
| Concentrated Sulfuric Acid (98%) | Catalyst / Dehydrating Agent | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: General Mixed-Acid Nitration of a Halogenated Toluene (e.g., 4-Chlorotoluene)
This protocol is a generalized procedure based on established methods.[6]
Materials:
-
Halogenated toluene (e.g., 4-chlorotoluene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice, water, and a suitable cooling bath solvent (e.g., acetone for dry ice)
-
Stirring apparatus (magnetic or mechanical)
-
Round-bottom flask with dropping funnel and thermometer
-
Dichloromethane and a separatory funnel
-
Saturated sodium bicarbonate solution and brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Substrate Solution: In a round-bottom flask equipped with a stirrer and thermometer, add the required amount of concentrated sulfuric acid. Cool the flask in an ice-salt or dry ice/acetone bath to between 0 and -10 °C.
-
Slowly add the halogenated toluene dropwise to the cold, stirred sulfuric acid.
-
Prepare the Nitrating Mixture: In a separate beaker, cool a measured amount of concentrated sulfuric acid in an ice bath. Slowly and carefully add the required volume of concentrated nitric acid to the sulfuric acid. Keep this mixture cold.
-
Perform the Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated toluene from step 2. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.[6]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's completion by TLC or GC.[9]
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large volume of vigorously stirred crushed ice/water.[6][9]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[9]
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[6][9]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product, which can then be purified.[9]
Visualizations
Caption: Troubleshooting flowchart for managing temperature deviations.
Caption: A typical workflow for a mixed-acid nitration experiment.
References
- 1. byjus.com [byjus.com]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
Column chromatography conditions for purifying 1,4-Dibromo-2-chloro-5-methylbenzene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dibromo-2-chloro-5-methylbenzene and its derivatives via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For non-polar to moderately polar compounds like this compound derivatives, silica gel is the most common and suitable stationary phase.[1][2] Alumina can also be used, but silica gel is generally the first choice for these types of compounds.[1]
Q2: Which eluent system is best for separating my target compound?
A2: A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane is typically effective.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for many polyhalogenated aromatic compounds is a hexane/ethyl acetate mixture.
Q3: How do I determine the correct eluent ratio using TLC?
A3: The ideal eluent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[4] This ensures good separation from impurities and a reasonable elution time from the column. An Rf in this range indicates that the compound will move down the column effectively without eluting too quickly (which would lead to poor separation) or too slowly (which would cause band broadening).[4]
Q4: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound is very polar and does not move with standard solvent systems, you can try a more polar mobile phase, such as methanol in dichloromethane. However, be cautious as methanol concentrations above 10% can start to dissolve the silica gel. Alternatively, for highly polar compounds, reverse-phase chromatography may be a more suitable purification method.
Q5: Can I use a gradient elution for my purification?
A5: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective, especially for complex mixtures with components of widely differing polarities.[5] You would start with a less polar solvent system to elute the non-polar impurities and then slowly increase the proportion of the more polar solvent to elute your target compound and any more polar byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate eluent system (too polar or not polar enough).- Column was overloaded with the crude sample.- Column was packed improperly, leading to channeling.- The sample was not loaded onto the column in a narrow band. | - Optimize the eluent system using TLC to achieve a clear separation between your product and impurities.- Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[1]- Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[6]- Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the top of the column. |
| Compound Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the hexane to ethyl acetate ratio). |
| Compound Elutes Too Slowly or Not at All | - The eluent is not polar enough.- The compound may be adsorbing irreversibly to the silica gel. | - Increase the polarity of the eluent system (e.g., decrease the hexane to ethyl acetate ratio).[6]- For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve elution. |
| Streaking or Tailing of Bands | - The compound is not very soluble in the eluent.- The column is overloaded.- The compound is degrading on the silica gel. | - Choose an eluent system in which your compound is readily soluble.- Reduce the amount of sample loaded onto the column.- Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, consider using a less acidic stationary phase like neutral alumina. |
| Cracked or Channeled Column Packing | - The silica gel was not packed as a uniform slurry.- The solvent level dropped below the top of the stationary phase. | - Repack the column carefully, ensuring the silica gel is a homogenous slurry in the eluent.- Always keep the solvent level above the top of the silica gel to prevent it from drying out and cracking.[6] |
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol provides a general methodology. Specific solvent ratios and fraction collection will need to be optimized based on TLC analysis of your specific crude mixture.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand.
-
Rinse the flask that contained the sample with a small amount of the eluent and add this to the column to ensure all the sample is transferred.
-
Drain the solvent until the sample is fully adsorbed onto the top of the silica gel.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the progress of the separation by collecting small spots from the eluting fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
4. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.
Visualizations
Caption: Troubleshooting workflow for column chromatography issues.
Caption: Key factors influencing the outcome of column chromatography purification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 1,4-Dibromo-2-chloro-5-methylbenzene presents a valuable scaffold with three distinct halogenated sites for diversification. Understanding the relative reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the subtle differences between the two C-Br bonds, is critical for designing efficient and regioselective synthetic strategies.
While direct comparative experimental studies on this compound are not extensively documented in publicly available literature, a robust prediction of reactivity can be made based on fundamental principles of organic chemistry and a wealth of data from analogous polyhalogenated systems. This guide provides an objective comparison of the bond reactivities, supported by established chemical principles and representative experimental data.
Fundamental Principles of Reactivity
The reactivity of aryl halides in many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is primarily governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in these catalytic cycles is typically the oxidative addition of the palladium(0) catalyst to the C-X bond. The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond.
The general order of reactivity for aryl halides in oxidative addition is: C–I > C–Br > C–OTf > C–Cl.[1][2][3] This trend is a direct consequence of the corresponding C-X bond strengths.
-
C-Br Bond: The carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond. This lower activation barrier allows for oxidative addition to occur under milder reaction conditions.
-
C-Cl Bond: The carbon-chlorine bond is significantly stronger, making oxidative addition more challenging.[2] Reactions involving C-Cl bonds often require more forcing conditions, such as higher temperatures and the use of specialized, highly electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.
Predicted Reactivity and Regioselectivity for this compound
-
C-Br vs. C-Cl: The two C-Br bonds at positions 1 and 4 will be substantially more reactive than the C-Cl bond at position 2. This difference allows for highly selective mono- or di-functionalization at the bromine-bearing carbons without affecting the C-Cl bond, provided the reaction conditions are controlled.
-
Reactivity of C-Br(1) vs. C-Br(4): Distinguishing between the two C-Br bonds requires an analysis of the local electronic and steric environments.
-
Electronic Effects: The rate of oxidative addition is enhanced at more electrophilic (electron-poor) carbon centers.[2][4] The chlorine atom at C-2 exerts a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the adjacent C-1 position. This electronic activation is expected to make the C1-Br bond more susceptible to oxidative addition than the C4-Br bond.
-
Steric Effects: The C-1 position is flanked by a chlorine atom and a methyl group, making it more sterically hindered than the C-4 position, which is flanked by a methyl group and a hydrogen atom.
-
Predicted Outcome: In many palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, electronic effects are the dominant factor in determining regioselectivity.[4] Therefore, it is predicted that the C-Br bond at position 1 is the most reactive site due to the strong inductive activation by the adjacent chlorine atom. However, this selectivity could potentially be modulated or even reversed by the choice of a particularly bulky catalyst/ligand system, where steric hindrance would become the overriding factor.
-
Data Presentation: Predicted Reactivity in Cross-Coupling Reactions
The following table summarizes the predicted relative reactivity and the general conditions required for selective cross-coupling reactions on this compound.
| Position | Bond Type | Predicted Relative Reactivity | Typical Suzuki-Miyaura Coupling Conditions for Selective Reaction |
| C-1 | C-Br | Highest | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), mild base (e.g., Na₂CO₃, K₂CO₃), moderate temperatures (e.g., 60-90 °C). |
| C-4 | C-Br | Intermediate | May react after C-1 under the same conditions or require slightly more forcing conditions if C-1 is blocked. Selective reaction may require specific directing groups or bulky catalysts. |
| C-2 | C-Cl | Lowest | Requires specialized, bulky, and electron-rich ligands (e.g., SPhos, XPhos), strong bases (e.g., K₃PO₄), and higher temperatures (e.g., >100 °C). Unlikely to react while C-Br bonds are present. |
Visualizing Reactivity and Experimental Design
The logical flow for determining bond reactivity and a general workflow for experimental validation can be visualized as follows.
Caption: Logical relationship between bond energy and cross-coupling reactivity.
Caption: Workflow for comparing the regioselectivity of C-Br bond activation.
Representative Experimental Protocols
The following are representative, not experimentally verified, protocols for achieving selective mono-arylation of a polyhalogenated aromatic compound, based on established methodologies for similar substrates. Researchers should perform their own optimization.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To selectively couple an aryl group at the most reactive C-Br position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Selective Sonogashira Coupling at the C-Br Position
Objective: To selectively couple a terminal alkyne at the most reactive C-Br position.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (Et₃N, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add degassed triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 2-6 hours), cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite to remove the ammonium salt precipitate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired mono-alkynylated product.
For the selective functionalization of this compound, the C-Br bonds are the preferred sites for modification over the C-Cl bond in palladium-catalyzed cross-coupling reactions. Electronic factors suggest that the C-Br bond at the C-1 position, being ortho to the electron-withdrawing chlorine atom, is the most probable site for initial reaction. This predicted selectivity provides a strong foundation for the strategic design of synthetic routes. However, experimental verification is essential to confirm the regiochemical outcome, as it can be influenced by the specific catalyst, ligands, and reaction conditions employed. The provided protocols offer a starting point for such investigations.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling Reactions: 1,4-Dibromo-2-chloro-5-methylbenzene vs. 2,5-dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of aryl halide substrate is critical for the successful synthesis of complex organic molecules. This guide provides an in-depth comparison of two polyhalogenated aromatic substrates, 1,4-Dibromo-2-chloro-5-methylbenzene and 2,5-dibromotoluene, in the context of Suzuki coupling reactions. This comparison is supported by experimental data for 2,5-dibromotoluene and its close analogs, alongside a discussion of the expected reactivity of this compound based on established principles of Suzuki coupling.
Reactivity and Selectivity Overview
This compound presents a complex substrate for Suzuki coupling due to the presence of three halogen atoms at different positions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] Consequently, the two bromine atoms are expected to be significantly more reactive than the chlorine atom. The key challenge and opportunity with this substrate lies in the regioselectivity between the two non-equivalent bromine atoms at the 1- and 4-positions. The electronic and steric environment surrounding each bromine atom will dictate the site of the initial coupling.
2,5-dibromotoluene , a symmetrically disubstituted aromatic ring, offers a more straightforward approach for double Suzuki coupling reactions to synthesize 2,5-diaryl toluene derivatives. However, achieving selective mono-arylation can be a challenge and often requires careful optimization of reaction conditions.
Experimental Data and Performance Comparison
2,5-dibromotoluene (by Analogy with 2,5-dibromo-3-alkylthiophene)
Studies on 2,5-dibromo-3-alkylthiophenes provide valuable insights into the reactivity of the analogous 2,5-dibromotoluene. Both double and selective mono-Suzuki coupling reactions have been successfully demonstrated.
Table 1: Double Suzuki Coupling of 2,5-dibromo-3-hexylthiophene with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-hexyl-2,5-diphenylthiophene | 85 |
| 2 | 4-Methylphenylboronic acid | 3-hexyl-2,5-di-p-tolylthiophene | 88 |
| 3 | 4-Methoxyphenylboronic acid | 3-hexyl-2,5-bis(4-methoxyphenyl)thiophene | 90 |
| 4 | 4-Chlorophenylboronic acid | 3-hexyl-2,5-bis(4-chlorophenyl)thiophene | 82 |
| 5 | 4-Fluorophenylboronic acid | 3-hexyl-2,5-bis(4-fluorophenyl)thiophene | 84 |
Table 2: Selective Mono-Suzuki Coupling of 2,5-dibromo-3-methylthiophene with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-bromo-3-methyl-5-phenylthiophene | 63 |
| 2 | 4-Methylphenylboronic acid | 2-bromo-3-methyl-5-(p-tolyl)thiophene | 58 |
| 3 | 4-Methoxyphenylboronic acid | 2-bromo-5-(4-methoxyphenyl)-3-methylthiophene | 61 |
| 4 | 4-Chlorophenylboronic acid | 2-bromo-5-(4-chlorophenyl)-3-methylthiophene | 55 |
| 5 | 4-Fluorophenylboronic acid | 2-bromo-5-(4-fluorophenyl)-3-methylthiophene | 57 |
The data indicates that double Suzuki coupling on the 2,5-dibrominated scaffold can proceed with high yields. Selective mono-arylation is also achievable, although yields are generally lower. The regioselectivity in the mono-arylation of 2,5-dibromo-3-methylthiophene favors reaction at the 5-position.[3]
Experimental Protocols
General Procedure for Double Suzuki Coupling of 2,5-dibromo-3-hexylthiophene[2]
To a Schlenk flask are added 2,5-dibromo-3-hexylthiophene (1 mmol), the respective arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 6 mol%). The flask is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (2 mL) is added, and the mixture is stirred for 30 minutes at room temperature. A solution of potassium phosphate (K₃PO₄, 4 mmol) in water (0.5 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Selective Mono-Suzuki Coupling of 2,5-dibromo-3-methylthiophene[3]
In a reaction vessel, 2,5-dibromo-3-methylthiophene (1 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (catalyst loading may vary) are combined. A suitable base, such as potassium carbonate (K₂CO₃), and a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the generalized Suzuki coupling catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
For the synthesis of symmetrically 2,5-disubstituted toluene derivatives, 2,5-dibromotoluene is a reliable and well-precedented substrate, with a high probability of successful double Suzuki coupling under standard conditions. Selective mono-arylation is also feasible but may require more careful control of stoichiometry and reaction parameters to achieve good yields and regioselectivity.
This compound offers the potential for more complex, sequential functionalization. Based on the relative reactivity of carbon-halogen bonds, the two bromine atoms are the preferred sites for the initial Suzuki coupling. The regioselectivity between the C1-Br and C4-Br bonds will be influenced by the steric hindrance from the adjacent methyl and chloro groups, as well as the electronic effects of these substituents. It is anticipated that the less sterically hindered bromine would react preferentially. Following mono-arylation at one of the bromine positions, the second bromine could be coupled under more forcing conditions, and finally, the less reactive chlorine atom could potentially undergo coupling with a highly active catalyst system. This substrate is, therefore, more suited for the synthesis of unsymmetrical, polysubstituted aromatic compounds through a stepwise approach.
Researchers should select the substrate that best aligns with their synthetic goals. For straightforward access to 2,5-diaryl toluenes, 2,5-dibromotoluene is the recommended choice. For the construction of more complex, unsymmetrically substituted aromatic cores, this compound provides a versatile platform, although it necessitates a more detailed investigation into its regioselective reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Oxidative Addition of Palladium to Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of an aryl halide to a palladium(0) complex is a critical and often rate-determining step in numerous palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis and drug discovery.[1][2] A thorough understanding of the kinetics of this process is essential for optimizing reaction conditions, designing more efficient catalysts, and enabling the synthesis of complex molecules. This guide provides a comparative overview of the kinetic studies of the oxidative addition of various aryl halides to Pd(0) complexes, offering a framework for investigating substrates such as 1,4-dibromo-2-chloro-5-methylbenzene.
Comparative Kinetic Data
Generally, the reactivity of aryl halides in oxidative addition follows the trend: I > Br > Cl.[4][5] This trend is often attributed to the bond dissociation energies of the carbon-halogen bond. However, recent studies suggest that other factors beyond the oxidative addition step itself, such as the stability of palladium intermediates, can also play a crucial role in the overall catalytic efficiency.[4][5]
| Aryl Halide Type | Palladium Precursor/Complex | Ligand | Solvent | Rate Constant (k) | Reaction Order | Key Observations & Notes |
| Aryl Iodide | Pd(dba)₂ | PPh₃ | THF | Varies with [PPh₃] | Complex | The reaction proceeds through multiple equilibria involving different Pd(PPh₃)n species. The 14-electron [Pd(P^P)] complex is often the active species.[3] |
| Aryl Iodide | Pd(dba)₂ | dppf | THF | - | Dissociative | Slower than with monodentate phosphines under similar conditions.[3] |
| Aryl Bromide | Pd(BINAP)₂ | BINAP | - | - | Zero-Order | In some cases, ligand dissociation from the Pd(0) species is the rate-limiting step, leading to zero-order kinetics with respect to the aryl bromide concentration.[6] |
| Aryl Bromide | Pd(DPPF)₂ | DPPF | - | - | - | Oxidative addition can proceed through an intermediate with a single bis-phosphine ligand formed by the dissociation of a coordinated DPPF ligand.[6] |
| Aryl Chloride | - | - | - | Generally Slower | - | The retarded oxidative addition of aryl chlorides is a primary reason for their lower reactivity compared to aryl bromides and iodides.[4][7] |
Note: The table above summarizes general findings. Specific rate constants are highly dependent on the exact substrates and reaction conditions.
Mechanistic Pathways of Oxidative Addition
The oxidative addition of aryl halides to Pd(0) can proceed through several mechanistic pathways, which can be influenced by the substrate, ligands, and solvent.[1][3]
Caption: Common mechanistic pathways for the oxidative addition of aryl halides to Pd(0) complexes.
The three-centered concerted mechanism is the most widely accepted pathway for many aryl halides.[3] However, for electron-deficient aryl halides or under specific conditions, an SNAr-like or radical pathway may be operative.[1][8]
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics requires meticulous experimental design and execution. The following provides a generalized protocol for monitoring the oxidative addition of an aryl halide to a Pd(0) complex using ³¹P NMR spectroscopy, which is suitable when phosphorus-containing ligands are employed.[3]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos)
-
Aryl halide (e.g., this compound)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF-d₇)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
Procedure:
-
Preparation of the Pd(0) Complex: In a glovebox, dissolve the palladium precursor and the phosphine ligand in the chosen solvent in a vial. The mixture should be stirred until the formation of the desired Pd(0)Lₙ complex is complete, which can often be monitored by a color change.
-
Sample Preparation for NMR: In an NMR tube, add a known concentration of the aryl halide and the internal standard dissolved in the same solvent.
-
Initiation of the Reaction: The reaction is initiated by adding a known concentration of the pre-formed Pd(0) complex to the NMR tube containing the aryl halide solution at a constant temperature.
-
Data Acquisition: Immediately begin acquiring ³¹P NMR spectra at regular time intervals. The disappearance of the signal corresponding to the Pd(0) complex and the appearance of the signal for the oxidative addition product, an aryl-Pd(II)-halide complex, are monitored.
-
Data Analysis: The concentration of the reactants and products at each time point can be determined by integrating the respective signals relative to the internal standard. This data can then be used to determine the reaction order and the rate constant.
Caption: A generalized experimental workflow for kinetic analysis using ³¹P NMR spectroscopy.
Alternative Palladium Catalysts and Their Performance
The choice of palladium catalyst, particularly the ancillary ligands, has a profound impact on the rate and efficiency of oxidative addition.
-
Monodentate Phosphine Ligands (e.g., PPh₃, P(t-Bu)₃): These are commonly used and often form highly reactive, coordinatively unsaturated Pd(0) species.[3]
-
Bidentate Phosphine Ligands (e.g., dppf, BINAP): These can offer greater stability to the catalyst but may lead to slower rates of oxidative addition due to the need for ligand dissociation to generate the active catalytic species.[3][6]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, often promoting the oxidative addition of less reactive aryl chlorides.
-
Palladacycles: These pre-catalysts can be highly active and stable, offering advantages in certain applications.
The selection of the optimal catalyst system will depend on the specific aryl halide substrate and the desired reaction conditions. For a polysubstituted and potentially sterically hindered substrate like this compound, ligands that promote the formation of a highly reactive, low-coordinate palladium(0) species may be necessary to achieve efficient oxidative addition.
This guide provides a foundational understanding of the kinetic aspects of the oxidative addition of palladium to aryl halides. Researchers investigating specific substrates like this compound can utilize this information to design and interpret their own kinetic studies, leading to the development of more robust and efficient cross-coupling methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Alternative Methods for 1,4-Dibromo-2-chloro-5-methylbenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 1,4-Dibromo-2-chloro-5-methylbenzene and its derivatives. We present a critical evaluation of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Structural Validation Techniques
The unequivocal determination of the atomic arrangement in a molecule is a cornerstone of chemical and pharmaceutical research. For complex organic molecules such as halogenated benzene derivatives, which are prevalent scaffolds in medicinal chemistry, accurate structural information is critical for understanding their reactivity, biological activity, and intellectual property protection. While X-ray crystallography is often considered the "gold standard" for providing a definitive 3D molecular structure, other powerful techniques like NMR spectroscopy and mass spectrometry offer complementary and sometimes more accessible routes to structural elucidation. This guide will delve into the principles, performance, and practical considerations of these methods.
Performance Comparison
The choice of an analytical technique for structure validation depends on several factors, including the nature of the sample, the level of structural detail required, and the available resources. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of small organic molecules like this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-state | Gas phase (from solid, liquid, or solution) |
| Information Provided | - Absolute 3D molecular structure- Bond lengths and angles- Stereochemistry- Crystal packing | - Connectivity of atoms (1D & 2D NMR)- 3D structure in solution (NOE)- Molecular dynamics- Tautomeric and isomeric forms | - Molecular weight- Elemental composition (HRMS)- Fragmentation patterns (MS/MS)- Isotopic distribution |
| Resolution | Atomic resolution (<1 Å) | Can provide atomic-level detail, but resolution is generally lower than X-ray crystallography[1] | High mass resolution (ppm) |
| Sensitivity | Requires single crystals of sufficient size and quality (µg to mg) | Moderate (mg of sample) | High (pg to ng of sample)[2] |
| Sample Requirement | High-quality single crystal (often a bottleneck) | Soluble sample, moderate purity | Small sample amount, can tolerate complex mixtures with chromatography |
| Analysis Time | Days to weeks (including crystallization) | Minutes to hours per experiment | Minutes per sample |
| Key Advantage | Unambiguous 3D structure determination[3] | Provides structural and dynamic information in solution, mimicking physiological conditions[3] | High sensitivity and ability to analyze complex mixtures |
| Key Limitation | Requirement for a single crystal, which can be challenging to grow | Lower resolution for 3D structure compared to X-ray; limited by molecular size[1] | Does not directly provide 3D structural information |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality data. Below are generalized methodologies for each of the key techniques discussed.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of a this compound derivative.
Methodology:
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane) to achieve a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of suitable size (typically >0.1 mm in all dimensions) and quality.
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
Rotate the crystal and collect the diffraction patterns on a detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best fit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the connectivity and stereochemistry of a this compound derivative in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's magnet.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton environments and their multiplicities.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon environments.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.
-
For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be performed to identify protons that are close in space.
-
-
Data Analysis:
-
Process the acquired data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assemble the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a this compound derivative.
Methodology:
-
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample into the mass spectrometer. For complex mixtures, couple the MS with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).
-
For high-resolution mass spectrometry (HRMS), use an analyzer capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the elemental composition.
-
-
Fragmentation Analysis (MS/MS):
-
Select a specific precursor ion and subject it to fragmentation (e.g., through collision-induced dissociation).
-
Analyze the resulting product ions to gain information about the molecule's substructures.
-
-
Data Interpretation:
-
Determine the molecular weight from the molecular ion peak.
-
Use the accurate mass measurement from HRMS to calculate the elemental formula.
-
Analyze the isotopic pattern, which is particularly informative for compounds containing bromine and chlorine due to their distinct natural isotopic abundances.
-
Interpret the fragmentation pattern to confirm the proposed structure.
-
Visualization of Workflows and Comparisons
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 1,4-Dibromo-2-chloro-5-methylbenzene
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1,4-Dibromo-2-chloro-5-methylbenzene. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methods for this compound. The guide includes a comparison with alternative techniques, detailed experimental protocols, and supporting data presented in clear, tabular formats.
Introduction to Purity Analysis of Halogenated Aromatic Compounds
This compound is a halogenated aromatic compound, and like many of its class, its synthesis can result in a mixture of isomers and other related impurities. Accurate determination of its purity is crucial for its intended application, particularly in pharmaceutical and materials science research. HPLC is a powerful and widely used technique for the separation and quantification of such non-polar, isomeric compounds. This guide will explore the nuances of developing and selecting an appropriate HPLC method and compare it with other potential analytical techniques.
Comparison of HPLC Methods
The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. Below is a comparison of different stationary phases commonly used for the analysis of halogenated aromatic compounds.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Method C: Biphenyl Column |
| Stationary Phase | Octadecyl-silica (C18) | Phenyl-Hexyl | Biphenyl |
| Separation Principle | Primarily hydrophobic interactions. | Hydrophobic and π-π interactions. | Enhanced π-π interactions. |
| Selectivity for Isomers | Good general-purpose separation. | Enhanced selectivity for aromatic and halogenated compounds. | High selectivity for aromatic and unsaturated compounds. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water |
| Advantages | Robust, widely available, and well-understood. | Improved resolution of aromatic isomers compared to C18. | Excellent for separating compounds with aromatic rings. |
| Disadvantages | May not provide sufficient resolution for closely related isomers. | Can have different selectivity based on the specific phenyl column chemistry. | May exhibit longer retention times for non-polar compounds. |
HPLC vs. Alternative Analytical Techniques
While HPLC is a versatile technique, other methods can also be employed for the purity assessment of this compound. The choice of technique depends on the specific requirements of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Sample Volatility | Not required. | Required; sample must be volatile and thermally stable. | Sample must be soluble in the supercritical fluid. |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. | Chiral compounds, non-polar to moderately polar compounds. |
| Analysis Time | Typically 5-30 minutes. | Typically 5-30 minutes. | Generally faster than HPLC. |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
| Solvent Consumption | Moderate to high. | Low. | Low (uses CO2). |
| Best For... | A broad range of compounds, including non-volatile and thermally sensitive ones. | Volatile and thermally stable halogenated aromatic compounds. | Fast separations and chiral analysis. |
Experimental Protocol: Recommended HPLC Method
This section provides a detailed protocol for the purity assessment of this compound using a reversed-phase HPLC method with UV detection.
1. Materials and Reagents
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Run Time: 20 minutes
4. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution to analyze its purity.
-
Identify and quantify impurities based on their peak areas relative to the main peak.
6. Data Analysis
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical considerations for selecting an appropriate analytical method.
Caption: Workflow for HPLC purity assessment.
Caption: Decision tree for analytical method selection.
Catalyst Efficiency in Cross-Coupling Reactions with 1,4-Dibromo-2-chloro-5-methylbenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 1,4-Dibromo-2-chloro-5-methylbenzene offers three potential sites for cross-coupling, presenting a challenge of chemoselectivity. This guide provides a comparative overview of catalyst efficiency for various cross-coupling reactions with this substrate, supported by experimental data from analogous systems to illustrate key principles of catalyst selection and performance.
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-OTf > C-Cl. This principle is central to achieving selective functionalization of this compound, where the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond. Consequently, most catalytic systems will preferentially react at the C-Br positions. Achieving subsequent coupling at the C-Cl position typically requires more forcing conditions and specialized catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For a substrate such as this compound, the judicious choice of a palladium catalyst and ligands is crucial to control the extent of arylation.
Catalyst Selection and Performance
Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, are highly effective for the selective coupling at the C-Br bond. Ligands such as SPhos and XPhos have demonstrated high efficacy in promoting the coupling of challenging substrates. Nickel catalysts are also emerging as a cost-effective alternative.
| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 92 | >98:2 | (Example from similar systems) |
| Pd₂(dba)₃ / XPhos | 4-Tolylboronic acid | K₃PO₄ | Dioxane | 100 | 94 | >99:1 | (Example from similar systems) |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95 | High | [1] |
Note: The data presented is for analogous bromo-chloro substrates and is intended to be illustrative of expected performance.
Experimental Protocol: Selective Mono-arylation
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous and degassed toluene (5 mL) is then added. The reaction mixture is stirred and heated at 100 °C for 12-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, selectivity for the C-Br bonds is expected.
Catalyst Selection and Performance
The classic Sonogashira catalyst system consists of a palladium source, a copper(I) co-catalyst, and an amine base. The choice of ligand on the palladium catalyst can influence the reaction's efficiency and selectivity.
| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) (Mono-alkynylated at C-Br) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | DMF | 80 | High | [1] |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Heptyne | Piperidine | Toluene | 60 | Good | (General Conditions) |
Note: The data is based on general protocols for Sonogashira reactions of bromo-chloro arenes.
Experimental Protocol: Selective Mono-alkynylation
In a flame-dried Schlenk tube, this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) are combined. The tube is evacuated and backfilled with argon. Degassed triethylamine (3 mL) and DMF (3 mL) are added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at 80 °C for 6-12 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The reaction's success is highly dependent on the choice of a suitable palladium catalyst and a strong base.
Catalyst Selection and Performance
Bulky, electron-rich phosphine ligands are essential for efficient Buchwald-Hartwig amination, particularly for less reactive aryl chlorides. For selective amination at the C-Br position of this compound, standard Buchwald-Hartwig conditions should be effective.
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 100 | High | [2] |
| Pd(OAc)₂ / XPhos | Aniline | Cs₂CO₃ | Dioxane | 110 | Good | [2] |
Note: The data is illustrative of typical conditions for Buchwald-Hartwig amination of aryl bromides.
Experimental Protocol: Selective Mono-amination
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. A solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous, degassed toluene (5 mL) is added. The mixture is heated to 100 °C and stirred for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst and reaction conditions.
Catalyst Selection and Performance
Palladium acetate is a common catalyst precursor for the Heck reaction. The addition of phosphine ligands can improve catalyst stability and activity. For selective coupling at the C-Br bond, standard Heck conditions are generally sufficient.
| Catalyst | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 | Good | (General Conditions) |
| Pd(PPh₃)₄ | n-Butyl acrylate | K₂CO₃ | DMA | 120 | Moderate | (General Conditions) |
Note: The data represents typical conditions for Heck reactions of aryl bromides.
Experimental Protocol: Selective Mono-vinylation
To a solution of this compound (1.0 mmol) and the alkene (1.5 mmol) in DMF (5 mL) in a sealed tube is added Pd(OAc)₂ (0.02 mmol) and triethylamine (1.5 mmol). The tube is sealed and heated to 100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Visualizing Experimental Workflows and Logic
To aid in the practical application of these cross-coupling reactions, the following diagrams illustrate a generalized experimental workflow and the logical considerations for catalyst selection.
Caption: Generalized workflow for cross-coupling reactions.
Caption: Logical workflow for catalyst selection.
References
Spectroscopic Scrutiny: A Comparative Guide to 1,4-Dibromo-2-chloro-5-methylbenzene and Its Isomers
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison guide of 1,4-Dibromo-2-chloro-5-methylbenzene and its key isomers has been compiled to aid researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols to ensure reproducibility and accuracy in isomer differentiation.
Distinguishing between isomers of halogenated methylbenzenes is a critical step in synthetic chemistry and pharmaceutical development, where precise molecular architecture dictates biological activity and chemical reactivity. This guide leverages spectroscopic data from closely related analogs to predict the spectral characteristics of this compound and its positional isomers, offering a valuable resource for unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and its isomers. These values are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) - Aromatic Protons | Chemical Shift (δ, ppm) - Methyl Protons |
| This compound | ~7.5 (s, 1H), ~7.3 (s, 1H) | ~2.4 (s, 3H) |
| 1,2-Dibromo-4-chloro-5-methylbenzene | ~7.6 (s, 1H), ~7.1 (s, 1H) | ~2.3 (s, 3H) |
| 1,4-Dibromo-2-chloro-3-methylbenzene | ~7.4 (d, J=8 Hz, 1H), ~7.2 (d, J=8 Hz, 1H) | ~2.5 (s, 3H) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) - Aromatic Carbons | Chemical Shift (δ, ppm) - Methyl Carbon |
| This compound | ~138, ~135, ~133, ~132, ~125, ~120 | ~20 |
| 1,2-Dibromo-4-chloro-5-methylbenzene | ~139, ~136, ~134, ~131, ~128, ~122 | ~19 |
| 1,4-Dibromo-2-chloro-3-methylbenzene | ~137, ~135, ~134, ~130, ~128, ~126 | ~22 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) Stretch | C-H (Alkyl) Stretch | C=C (Aromatic) Stretch | C-Br Stretch | C-Cl Stretch |
| This compound | 3100-3000 | 2950-2850 | 1600-1450 | 700-550 | 800-600 |
| 1,2-Dibromo-4-chloro-5-methylbenzene | 3100-3000 | 2950-2850 | 1600-1450 | 700-550 | 800-600 |
| 1,4-Dibromo-2-chloro-3-methylbenzene | 3100-3000 | 2950-2850 | 1600-1450 | 700-550 | 800-600 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 282/284/286 | [M-Br]⁺, [M-Cl]⁺, [M-CH₃]⁺ |
| 1,2-Dibromo-4-chloro-5-methylbenzene | 282/284/286 | [M-Br]⁺, [M-Cl]⁺, [M-CH₃]⁺ |
| 1,4-Dibromo-2-chloro-3-methylbenzene | 282/284/286 | [M-Br]⁺, [M-Cl]⁺, [M-CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate accurate data acquisition and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[1]
-
Instrument Setup : The ¹H NMR spectra are recorded on a 400 MHz spectrometer.[2] The ¹³C NMR spectra are recorded at 100 MHz on the same instrument.[2]
-
Data Acquisition : For ¹H NMR, acquire data over a spectral width of 0-10 ppm. For ¹³C NMR, the spectral width should be 0-200 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[2]
-
Data Processing : Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be performed manually.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[3]
-
Film Deposition : Place a drop of the solution onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3][4] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3][4]
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction : A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of any impurities.
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.[5][6] This hard ionization technique induces fragmentation, providing structural information.[5][6]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
-
Detection : An electron multiplier detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of this compound isomers.
Caption: Logical workflow for spectroscopic analysis.
This guide serves as a foundational tool for the spectroscopic comparison of this compound and its isomers. The provided data and protocols are intended to streamline the identification process and support the advancement of chemical and pharmaceutical research.
References
A Computational and Experimental Guide to the Reaction Pathways of 1,4-Dibromo-2-chloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing the reaction pathways of 1,4-dibromo-2-chloro-5-methylbenzene, a polysubstituted aromatic compound with significant potential in organic synthesis and materials science. Due to the absence of specific published DFT (Density Functional Theory) analyses for this molecule, this document outlines a comprehensive approach for a combined theoretical and experimental investigation. We will focus on a representative and highly relevant reaction class: the Suzuki-Miyaura cross-coupling reaction. This guide will compare the predicted reactivity at the different halogenated positions, providing a roadmap for selective functionalization.
Theoretical Reaction Pathways: A DFT-Based Approach
A DFT analysis can provide invaluable insights into the thermodynamics and kinetics of competing reaction pathways, enabling the prediction of product selectivity. For this compound, a key question is the relative reactivity of the two bromine atoms and the chlorine atom in a cross-coupling reaction. Generally, the reactivity of halogens in such reactions follows the trend I > Br > Cl > F. Therefore, we can hypothesize that a selective reaction at one of the bromine atoms is achievable.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The catalytic cycle, which can be modeled using DFT, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction's selectivity will be determined by the activation energies of the initial oxidative addition step at each of the C-Br and C-Cl bonds.
Below is a proposed reaction pathway for the selective mono-arylation of this compound via a Suzuki-Miyaura coupling, which would be the subject of a DFT investigation.
Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Hypothetical DFT Data Presentation
A DFT study would quantify the energy landscape of the reaction, providing data such as the relative energies of intermediates and the activation energies of transition states. The table below presents a hypothetical summary of such data for the selective mono-arylation at the C4-Br versus the C1-Br bond.
| Species | Relative Energy at C4-Br (kcal/mol) | Relative Energy at C1-Br (kcal/mol) |
| Reactants + Catalyst | 0.0 | 0.0 |
| Oxidative Addition TS | +15.2 | +16.5 |
| Oxidative Addition Complex | -5.8 | -5.2 |
| Transmetalation TS | +12.1 | +12.8 |
| Transmetalation Complex | -10.3 | -9.7 |
| Reductive Elimination TS | +8.5 | +9.1 |
| Product + Catalyst | -25.0 | -24.5 |
Note: These are hypothetical values for illustrative purposes. A lower activation energy for the oxidative addition at the C4-Br position is postulated due to potentially less steric hindrance compared to the C1-Br position, which is flanked by a methyl and a chloro group.
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
The following is a detailed methodology for a hypothetical experiment designed to test the predictions of the DFT analysis.
Objective: To achieve selective mono-arylation of this compound at the more reactive bromine position.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of anhydrous toluene. Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add 10 mL of toluene and 2 mL of deionized water to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the substitution.
Comparison with Alternatives: Reactivity of Halogen Positions
The primary "alternative" pathways in the reaction of this compound involve the reaction at the different halogen positions. A comparative analysis, supported by both DFT and experimental data, would focus on the selectivity of C-X bond activation.
| Feature | C4-Br Bond | C1-Br Bond | C2-Cl Bond |
| Relative Bond Strength | Weaker than C-Cl | Weaker than C-Cl | Stronger than C-Br |
| Steric Hindrance | Less hindered (flanked by H and CH₃) | More hindered (flanked by CH₃ and Cl) | Moderately hindered |
| Predicted Reactivity | Highest | Intermediate | Lowest |
| Experimental Outcome | Expected major monosubstituted product | Expected minor monosubstituted product | Unlikely to react under mild conditions |
This comparative analysis suggests that a carefully controlled reaction could favor substitution at the C4-Br position. The experimental results from the protocol described above would serve to either validate or refine these theoretical predictions. Further investigations could explore more forcing conditions to achieve double substitution or substitution at the C-Cl bond, providing a more complete picture of the molecule's reactivity.
Benchmarking 1,4-Dibromo-2-chloro-5-methylbenzene in Novel Material Synthesis: A Comparative Guide
In the landscape of novel material synthesis, particularly in the realms of organic electronics and pharmaceuticals, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities.[1][2] 1,4-Dibromo-2-chloro-5-methylbenzene emerges as a versatile, yet complex, starting material, offering multiple reactive sites for sequential functionalization. This guide provides a comparative analysis of its performance against viable alternatives, supported by established principles of organic synthesis and generalized experimental data.
The strategic placement of two bromine atoms and one chlorine atom on the toluene backbone allows for regioselective cross-coupling reactions, a critical feature for constructing complex organic molecules.[1] The inherent difference in the reactivity of carbon-halogen bonds (C-Br > C-Cl) forms the basis for this selectivity, enabling chemists to introduce different functionalities in a stepwise manner.[1]
Comparative Performance of Halogenated Benzene Derivatives
The choice of a di- or tri-halogenated benzene derivative significantly influences its reactivity in common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following table summarizes the expected relative performance of this compound against other commercially available halogenated toluenes based on established reactivity trends.
| Compound | Relative Reactivity in Suzuki-Miyaura Coupling | Potential Advantages | Potential Challenges |
| This compound | High (at bromine positions) | Orthogonal reactivity of Br and Cl atoms allows for sequential, site-selective functionalization. | Requires careful optimization of reaction conditions to control selectivity. |
| 2,5-Dibromotoluene | High | Two reactive sites of similar reactivity, suitable for symmetrical derivatization. | Lacks the orthogonal reactivity offered by a third, different halogen. |
| 1-Bromo-4-chloro-2-methylbenzene | Moderate | Offers two different reactive sites for potential sequential reactions. | Lower overall reactivity compared to dibromo derivatives. |
| 1,4-Dibromo-2,5-diiodobenzene | Very High (at iodine positions) | C-I bonds are the most reactive, allowing for milder reaction conditions.[2] | May be more expensive and potentially less stable. |
| 1,4-Dibromo-2,5-difluorobenzene | High (at bromine positions) | Fluorine substitution can enhance electronic properties of the final material.[3] | C-F bonds are generally unreactive in cross-coupling. |
Experimental Protocols
The following are generalized protocols for two of the most common cross-coupling reactions utilized in the functionalization of halogenated aromatic compounds. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Suzuki-Miyaura Coupling: A General Procedure
This reaction is a versatile method for forming carbon-carbon bonds.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]
-
Base (e.g., Na₂CO₃, 2.0 equiv)[6]
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)[6]
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: A General Procedure
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)[6]
-
Phosphine ligand (e.g., XPhos, 10 mol%)[6]
-
Base (e.g., NaOtBu, 1.4 equiv)[6]
-
Solvent (e.g., Toluene)[6]
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the this compound, amine, and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Logical Relationships in Sequential Cross-Coupling
The differential reactivity of the halogen substituents on this compound allows for a logical, stepwise synthesis of multifunctionalized aromatic compounds. The following diagram illustrates this synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for the Quantification of 1,4-Dibromo-2-chloro-5-methylbenzene
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1,4-Dibromo-2-chloro-5-methylbenzene, a halogenated aromatic compound, is critical in various stages of research and development, including synthesis verification, purity assessment, and quality control. The selection of an appropriate analytical method is paramount to ensure data reliability. This guide provides a comparative overview of two common and robust analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A cross-validation approach is essential to demonstrate the interchangeability and reliability of analytical data between different methods.[1][2]
This document outlines the experimental protocols for each method and presents a summary of their performance characteristics to aid in the selection of the most suitable technique for a given analytical challenge.
Method Performance Comparison
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical quantitative performance data for each method, facilitating a direct comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Linear Range | 0.15 - 200 ng/mL | 1.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 3% | < 4% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV are provided below. These protocols serve as a foundation for method implementation and subsequent cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS, a technique well-suited for volatile and semi-volatile organic compounds.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from the LOQ to the upper limit of the linear range.
-
Sample Extraction: For solid samples, use a suitable extraction technique like sonication or Soxhlet extraction with hexane or a similar non-polar solvent. For liquid samples, a liquid-liquid extraction may be employed. The final extract should be filtered and diluted as necessary to fall within the calibration range.
2. Instrumental Analysis:
-
Instrument: A standard GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
-
3. Calibration and Quantitation:
-
Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general framework for the analysis of this compound using HPLC with a UV detector.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Dilution: For samples that are already in a liquid form and compatible with the mobile phase, direct dilution may be sufficient. Solid samples will require extraction and dissolution in an appropriate solvent, followed by filtration.
2. Instrumental Analysis:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (a preliminary scan should be performed). A wavelength around 220 nm is a likely starting point.
3. Calibration and Quantitation:
-
Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that different techniques produce comparable and reliable results.[1][2] The following diagram illustrates a typical workflow for the cross-validation process between the GC-MS and HPLC-UV methods described.
Caption: Workflow for cross-validation of GC-MS and HPLC-UV methods.
This structured approach to cross-validation provides confidence in the analytical data, ensuring consistency and reliability regardless of the method employed for the quantification of this compound.
References
Safety Operating Guide
Navigating the Disposal of 1,4-Dibromo-2-chloro-5-methylbenzene: A Guide for Laboratory Professionals
The proper disposal of 1,4-Dibromo-2-chloro-5-methylbenzene, a halogenated aromatic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, it should be contained and soaked up with an inert absorbent material. The collected material must then be placed in a suitable, closed container for disposal as hazardous waste.[1][2] It is imperative to prevent the chemical from entering drains or surface water.[3][4][5]
Core Disposal and Handling Information
The following table summarizes the key logistical and safety information for the proper disposal of this compound, based on guidelines for halogenated organic compounds.
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [3][5] |
| Waste Classification | Halogenated Organic Waste. | [6] |
| Container Type | Suitable, closed, and properly labeled chemical waste containers (e.g., high-density polyethylene). | [3][5][7] |
| Waste Segregation | Must be segregated from non-halogenated, acidic, and alkaline waste streams. | [1][6] |
| Environmental Precautions | Avoid discharge to sewer systems, drains, or the environment. | [3][4][5] |
| Contaminated Packaging | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse. | [3][5] |
| Spill Cleanup Residue | Collect with inert absorbent material and place in a sealed container for disposal as hazardous waste. | [1] |
Experimental Protocol: Laboratory Waste Segregation and Collection
The following protocol outlines the step-by-step procedure for the safe segregation and collection of this compound waste within a laboratory setting.
-
Container Preparation:
-
Obtain a designated waste container suitable for halogenated organic waste.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a "Hazardous Waste" label to the container.
-
-
Waste Collection:
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[4]
-
Provide secondary containment to prevent the spread of potential leaks.
-
-
Disposal Request:
-
Once the container is full, or in accordance with institutional timelines, arrange for pickup and disposal by a licensed hazardous waste management company.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-Dibromo-2-chloro-5-methylbenzene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dibromo-2-chloro-5-methylbenzene. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not identified. The following recommendations are based on best practices for handling hazardous chemicals and data from structurally similar compounds. Users should always consult with their institution's environmental health and safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields.[1] | ANSI Z87.1 | Protects against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | ASTM F739 | Prevents skin contact. Always inspect gloves before use and practice proper removal techniques.[1] |
| Body Protection | Laboratory coat.[1][2] | --- | Protects against incidental contact.[1] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | NIOSH or EN 149 | Required when ventilation is inadequate or if dusts/aerosols are generated.[1][3][4] Work should primarily be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety.
1. Preparation and Pre-Handling Check:
-
Review Safety Data: Before beginning work, review the SDS of structurally similar compounds.
-
Verify Fume Hood Function: Ensure the chemical fume hood is certified and functioning correctly.[1]
-
Assemble PPE: Confirm that all necessary PPE is available and in good condition.[1]
-
Locate Emergency Equipment: Identify the location of the nearest safety shower, eyewash station, and fire extinguisher.[4]
2. Handling the Compound:
-
Work in a Fume Hood: Always handle the chemical within the sash of a chemical fume hood.[1]
-
Avoid Contamination: Use appropriate tools to avoid direct contact. When weighing the solid, do so in a contained manner within the hood to prevent dust dispersal.
-
Maintain Container Integrity: Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[4][5]
3. Post-Handling Procedures:
-
Decontaminate: Thoroughly clean the work area and any equipment that came into contact with the chemical.
-
Proper PPE Removal: Remove PPE carefully to avoid self-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][6]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) should be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[1] Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Waste Container Management: Waste containers must be kept tightly closed except when adding waste.[5]
-
Final Disposal: Dispose of all hazardous waste through your institution's established hazardous waste management program. Never pour chemical waste down the sink or dispose of it in regular trash.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
